Technical Documentation Center

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione
  • CAS: 4765-63-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione: Molecular Structure, Properties, and Synthetic Strategies

This technical guide provides a comprehensive overview of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related dihydropyrimidine-2-thione analogues to present a detailed profile of its anticipated molecular structure, physicochemical properties, and potential synthetic routes. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Dihydropyrimidine-2-thione Scaffold

Dihydropyrimidin-2(1H)-ones and their thione counterparts (DHPMs) are a class of heterocyclic compounds that have garnered significant attention in the scientific community. First reported by Pietro Biginelli in 1893, the synthesis of these molecules has evolved, leading to a vast library of derivatives with a wide spectrum of biological activities.[1][2] These activities include but are not limited to antiviral, antitumor, antibacterial, and antifungal properties.[1] The thione derivatives, in particular, have shown enhanced biological activities in some cases compared to their oxygen analogues.[3]

The subject of this guide, 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, is a specific derivative of this important class of molecules. Its structure, featuring multiple amino groups, suggests a high potential for forming hydrogen bonds, which is a critical aspect of drug-receptor interactions.

Molecular Structure and Properties

Based on available data for the molecular formula C4H7N5S, the molecular weight of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is 157.2 g/mol .

Predicted Molecular Structure and Tautomerism

The putative structure of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a six-membered dihydropyrimidine ring with a thione group at the C2 position and amino groups at the C4 and C6 positions. An additional amino group is proposed at the N1 position. The dihydropyrimidine ring is expected to be non-planar.[3]

A crucial aspect of the molecular structure of this compound is the high likelihood of tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium can significantly influence the molecule's physicochemical properties and biological activity. For 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, two primary forms of tautomerism are anticipated: thione-thiol and amino-imino tautomerism.

  • Thione-Thiol Tautomerism: This involves the migration of a proton from a ring nitrogen to the exocyclic sulfur atom, resulting in the formation of a thiol group and an aromatic pyrimidine ring. Generally, in similar systems, the thione form is favored in the solid state and in polar solvents.[4][5]

  • Amino-Imino Tautomerism: The amino groups can exist in equilibrium with their imino tautomers, where a proton has migrated from the exocyclic nitrogen to a ring nitrogen.

The potential tautomeric forms are illustrated in the diagram below. The relative stability of these tautomers will depend on factors such as the solvent, temperature, and pH.

Caption: Potential tautomeric equilibria for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.

Predicted Physicochemical Properties
PropertyPredicted Value/CharacteristicRationale/Reference
Melting Point Expected to be a solid with a relatively high melting point, likely >200 °C.Dihydropyrimidine-2-thiones are generally crystalline solids with high melting points.[6]
Solubility Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and nonpolar solvents.The presence of multiple amino groups and the thione moiety suggests polarity.
pKa The molecule is expected to have both acidic and basic centers. The thione proton (N-H) would be weakly acidic, while the amino groups and ring nitrogens would be basic.The exact pKa values would depend on the predominant tautomeric form.
LogP Predicted to have a low LogP value, indicating hydrophilicity.The multiple amino groups contribute to its polar nature.

Synthesis and Characterization

The synthesis of dihydropyrimidine-2-thiones is most commonly achieved through the Biginelli reaction, a one-pot three-component condensation.[1][2] For 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, a plausible synthetic route would involve the condensation of a suitable 1,3-dicarbonyl equivalent, an aldehyde, and thiourea. However, the triamino substitution pattern suggests a modified approach might be necessary. A potential synthetic strategy could involve the cyclization of a precursor containing the necessary functional groups.

Proposed Synthetic Protocol

A hypothetical, yet mechanistically sound, protocol for the synthesis is outlined below. This protocol is based on general methods for the synthesis of substituted dihydropyrimidines.

Reaction: Condensation of malononitrile dimer (a source for the 4,6-diamino-pyrimidine backbone) with thiourea.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile dimer (1 equivalent) and thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Catalyst Addition: To this solution, add a catalytic amount of a base, such as sodium ethoxide or piperidine, to facilitate the condensation reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure, and the resulting residue can be purified.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.

synthesis_workflow Reactants Malononitrile Dimer + Thiourea Reaction Reflux (Monitor by TLC) Reactants->Reaction Solvent Ethanol/Isopropanol Solvent->Reaction Catalyst Base (e.g., NaOEt) Catalyst->Reaction Workup Cooling & Precipitation/Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product 1,4,6-Triamino-1,2- dihydropyrimidine-2-thione Purification->Product

Caption: Proposed workflow for the synthesis of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using various spectroscopic techniques. Based on data from similar compounds, the following spectral characteristics are expected:

Spectroscopic TechniqueExpected Features
¹H NMR (in DMSO-d₆)- Signals for the amino protons (NH₂) and the N-H protons of the pyrimidine ring, likely appearing as broad singlets. The chemical shifts would be highly dependent on the tautomeric form present. - A signal for the C5-H proton of the dihydropyrimidine ring, likely a singlet.[4][6]
¹³C NMR (in DMSO-d₆)- A signal for the C=S carbon in the thione tautomer, typically found in the range of 170-180 ppm. - Signals for the carbon atoms of the pyrimidine ring. The chemical shifts of C4 and C6 would be influenced by the attached amino groups.[6]
IR (KBr pellet)- N-H stretching vibrations from the amino and N-H groups in the range of 3100-3400 cm⁻¹. - A characteristic C=S stretching vibration, often observed around 1100-1200 cm⁻¹. - C=N and C=C stretching vibrations from the pyrimidine ring.[6]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 157.2 g/mol .

Potential Applications and Biological Activity

The dihydropyrimidine-2-thione scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[6] While the specific biological activities of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione have not been reported, the known activities of related compounds suggest several promising avenues for investigation:

  • Antimicrobial Activity: Many dihydropyrimidine derivatives exhibit significant antibacterial and antifungal properties.[1] The thione moiety, in particular, has been associated with enhanced antimicrobial effects.[3]

  • Anticancer Activity: Certain dihydropyrimidinones, such as Monastrol, are known to have anticancer properties by inhibiting specific cellular targets like the mitotic kinesin Eg5.[6] The thione analogues are also being explored for their cytotoxic effects against various cancer cell lines.[7]

  • Antiviral Activity: Some dihydropyrimidine derivatives have shown potential as antiviral agents, including against HIV.[1]

  • Calcium Channel Blockers: The dihydropyrimidine scaffold is structurally similar to dihydropyridine calcium channel blockers, and some derivatives have been found to exhibit this activity.[1]

The presence of three amino groups in 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione could enhance its ability to interact with biological targets through hydrogen bonding, potentially leading to potent and selective biological activity.

Conclusion and Future Directions

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a molecule with significant potential in the field of medicinal chemistry, owing to its place within the versatile class of dihydropyrimidine-2-thiones. While specific experimental data on this compound is currently scarce, this guide has provided a comprehensive overview of its likely molecular structure, properties, and a plausible synthetic strategy based on established chemical principles and data from closely related analogues.

Future research should focus on the successful synthesis and purification of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, followed by its thorough characterization using modern analytical techniques. Elucidation of its crystal structure would provide invaluable insights into its three-dimensional conformation and intermolecular interactions. Furthermore, screening for a wide range of biological activities is warranted to uncover the therapeutic potential of this promising compound.

References

  • dos Santos, T., de C. F. de A. Lima, M., & de F. P. M. de A. Machado, M. (2011).
  • Mostafa, S. I., Papatriantafyllopoulou, C., Perlepes, S. P., & Hadjiliadis, N. N. (2008). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties. PMC.
  • V. Lakshmi Harika, Konda Ravi Kumar, & Afzal Basha Shaik. (2014). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin- 2(1H)
  • Shaikh, A. A., & Shaikh, A. (2018). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. PMC.
  • Wu, Z., & Li, Z. (2014). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. PMC.
  • Al-Mulla, A. (2017). Synthesis of various 4,6-diphenyl-3,4-dihydropyrimidine-2(1H)
  • El-Metwaly, N. M., & El-Gazzar, A. R. B. A. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PubMed.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. B. A. (2023).
  • Abachi, F. T., Mohammed, M. J., & Ahmed, A. K. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.
  • Kumar, D., & Singh, R. (2011). Synthesis of pyrimidine-2-thiones.
  • Ali, T. E. S. (2014). Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds.
  • Gangjee, A., & Zhao, Y. (2009).
  • El-Sayed, N. N. E., & El-Gazzar, A. R. B. A. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. PMC.
  • Politzer, P., & Murray, J. S. (1988). Computational study of 2-aminopyrimidine, 2-amino-5-nitropyrimidine, and the corresponding S,S-dimethyl-N-sulfilimines. R Discovery.
  • Jezierska-Mazzarello, E., & Panek, J. J. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI.
  • Tsuchida, E., & Morita, H. (2006). Dimers of and tautomerism between 2-pyrimidinethiol and 2(1H)-pyrimidinethione: a density functional theory (DFT) study. PubMed.
  • Mostafa, S. I., Papatriantafyllopoulou, C., Perlepes, S. P., & Hadjiliadis, N. N. (2008). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties.
  • ChemScene. (n.d.). 4,6-Diaminopyrimidine-2(1H)-thione. ChemScene.
  • Al-Otaibi, J. S., & Al-Zahrani, N. A. (2017). Single crystal X-ray structure of compound 13.
  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyrimidinethione, 4,6-diamino- (CAS 1004-39-3). Cheméo.
  • Sigma-Aldrich. (n.d.). 4-amino-1,2-dihydropyrimidine-2-thione. Sigma-Aldrich.
  • Gangjee, A. (2009). Design, Synthesis, and X-Ray Crystal Structures of. Amanote Research.
  • Savelyeva, Y. V., & Savelyev, V. P. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. PMC.
  • Ahmad, S., & Khan, M. S. (2020). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. PMC.
  • BenchChem. (n.d.). Tautomerism in 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives: An In-depth Technical Guide. BenchChem.
  • Abachi, F. T., Mohammed, M. J., & Ahmed, A. K. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers.
  • Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured?.
  • dos Santos, T., & de A. Lima, M. C. F. d. (2011).
  • Goti, A., & Cardona, F. (2020).
  • Chemical Block. (2016). 4-Amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidine-2-thione - Optional[1H NMR] - Spectrum.
  • WuXi Biology. (n.d.). How about Tautomers?.
  • Katritzky, A. R., & Ghiviriga, I. (2009). Tautomers of 2-pyrimidinamine and of isocytosine.

Sources

Exploratory

Thione-thiol tautomerism mechanism in 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Title: Thione-Thiol and Amino-Imino Tautomerism in 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione: Mechanistic Pathways and Experimental Validation Document Type: Technical Whitepaper Target Audience: Researchers, Applica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thione-Thiol and Amino-Imino Tautomerism in 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione: Mechanistic Pathways and Experimental Validation

Document Type: Technical Whitepaper Target Audience: Researchers, Application Scientists, and Medicinal Chemists

Executive Summary

The compound 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS 4765-63-3)[1] presents a highly unique structural paradigm in heterocyclic chemistry. Unlike standard mercaptopyrimidines, which readily undergo classical lactam-lactim (thione-thiol) tautomerization via adjacent ring protons, this specific scaffold is sterically and electronically constrained. The presence of an N -amino substitution at position 1 and a double bond at position 3 eliminates the availability of labile ring protons. Consequently, tautomerization to the thiol form requires a complex, conjugated proton migration from the exocyclic amino groups.

This whitepaper provides an in-depth mechanistic analysis of these conjugated tautomeric pathways, the thermodynamic forces governing them, and self-validating experimental protocols for their characterization. Understanding these dynamics is critical for drug development, as the tautomeric state directly dictates target binding affinity, solubility, and susceptibility to oxidative dimerization[2].

Structural Imperatives: The Blockade of Classical Tautomerism

In typical pyrimidine-2-thiones, thione-thiol tautomerism is a localized event where a proton migrates from an adjacent ring nitrogen (N1 or N3) directly to the thione sulfur (C=S C-SH). However, the molecular topology of 1,4,6-triamino-1,2-dihydropyrimidine-2-thione fundamentally blocks this pathway:

  • N1 is substituted: The N1 position is occupied by an exocyclic −NH2​ group.

  • N3 lacks a proton: To satisfy ring valency, N3 is engaged in a double bond with C4 ( N3=C4 ).

Because the ring nitrogens cannot act as proton donors, the formation of the thiol tautomer is intrinsically coupled to amino-imino tautomerism . The proton must originate from either the 4-amino or 6-amino group, initiating a cascade of electron delocalization through the pyrimidine ring to reach the C2 sulfur.

The 4-Imino-2-Thiol Pathway (Conjugated Shift)

When the 4- NH2​ group acts as the proton donor, the nitrogen lone pair collapses to form a C4=NH imino bond. This forces the C4=N3 double bond to shift to N3=C2 , subsequently breaking the C2=S bond to form the nucleophilic thiolate, which captures the migrating proton.

The 6-Imino-2-Thiol Pathway (Extended Conjugated Shift)

If the 6- NH2​ group donates the proton, an extended conjugated shift occurs. The formation of C6=NH pushes the C5=C6 double bond to C4=C5 , which in turn shifts C4=N3 to N3=C2 , ultimately converting the thione to a thiol.

Tautomeric_Pathways T_Thione 1,4,6-Triamino-2-thione (Thione-Diamino Form) T_TS4 Conjugated Shift (4-NH2 to C=S) T_Thione->T_TS4 Proton Transfer T_TS6 Extended Conjugated Shift (6-NH2 to C=S) T_Thione->T_TS6 Proton Transfer T_Thiol4 4-Imino-2-thiol Tautomer T_TS4->T_Thiol4 Electron Delocalization T_Thiol6 6-Imino-2-thiol Tautomer T_TS6->T_Thiol6 Electron Delocalization T_Ox Disulfide Dimerization (Irreversible without Reductant) T_Thiol4->T_Ox Oxidation (e.g., H2O2) T_Thiol6->T_Ox Oxidation (e.g., H2O2)

Figure 1: Conjugated proton transfer pathways and oxidation trajectories for the pyrimidine-2-thione.

Thermodynamic and Quantum Mechanical Drivers

The equilibrium between the thione and thiol forms is not static; it is highly sensitive to the dielectric constant of the microenvironment and the presence of catalytic solvent molecules.

  • Solvent Polarity: Ab initio Self-Consistent Reaction Field (SCRF) calculations on related pyrimidines demonstrate that the thione tautomer possesses a significantly higher dipole moment than the thiol form[3]. Consequently, polar solvents (e.g., water, DMSO, ethanol) thermodynamically stabilize the thione form via dipole-dipole interactions and hydrogen bonding[2]. Conversely, non-polar environments (e.g., cyclohexane, lipid bilayers) shift the equilibrium toward the less polar imino-thiol tautomers[3].

  • Hydration-Assisted Catalysis: The energy barrier for intramolecular proton transfer across the conjugated system is prohibitively high in a vacuum. However, trace water molecules act as proton relays. Density Functional Theory (DFT) studies confirm that mono- or di-hydration significantly lowers the transition state barrier, facilitating rapid tautomeric exchange[4][5].

Self-Validating Experimental Protocols

To accurately characterize this tautomerism without introducing artifactual data, analytical workflows must account for solvent effects, photo-oxidation, and exchange rates.

Protocol A: UV-Vis Spectroscopic Tracking of Solvent-Dependent Equilibria

Purpose: To quantify the thermodynamic shift between the thione and thiol forms across a polarity gradient. Causality for Experimental Choices: Thiones are highly susceptible to photo-oxidation, forming symmetrical disulfides when exposed to UV or indirect sunlight[2]. Therefore, all equilibrations must strictly occur in the dark.

  • Preparation: Prepare a 10 mM stock solution of 1,4,6-triamino-1,2-dihydropyrimidine-2-thione in anhydrous DMSO.

  • Dilution: Dilute to a final concentration of 20 µM in four separate quartz cuvettes containing: (a) HPLC-grade Water, (b) Ethanol, (c) 1,4-Dioxane, and (d) Cyclohexane.

  • Equilibration: Incubate the cuvettes in complete darkness at 25°C for 2 hours to allow the solvent-dependent equilibrium to stabilize without inducing disulfide formation.

  • Acquisition: Scan from 200 nm to 400 nm. The thione form will exhibit a characteristic n→π∗ transition at ~290–310 nm, while the imino-thiol forms will show a blue-shifted π→π∗ transition at ~250–270 nm[6].

  • Validation Checkpoint: Reversibility Assay. Evaporate the cyclohexane sample under N2​ gas and reconstitute the residue in water. If the 300 nm thione peak recovers quantitatively, the spectral shift was due to reversible tautomerization. If it fails to recover, irreversible photo-oxidation to the disulfide has occurred.

Protocol B: Multi-Nuclear NMR Structural Assignment

Purpose: To definitively assign the protonation states of the exocyclic nitrogens and the sulfur atom. Causality for Experimental Choices: Because water catalyzes proton exchange and causes peak broadening[5], strictly anhydrous deuterated solvents must be used to observe distinct −SH and =NH signals on the NMR timescale.

  • Sample Prep: Prepare two 15 mg samples. Dissolve Sample 1 in anhydrous DMSO- d6​ (polar, thione-favoring) and Sample 2 in anhydrous CDCl3​ (non-polar, thiol-favoring).

  • Acquisition: Acquire 1H and 13C spectra at 400 MHz or higher.

  • Analysis: In CDCl3​ , look for the emergence of a highly deshielded −SH proton (~13.5 ppm) and an =NH imino proton (~8.5 ppm). In DMSO- d6​ , these should be absent, replaced by broad −NH2​ integrals.

  • Validation Checkpoint: Deuterium Exchange & 13C Anchoring. Add 10 µL of D2​O to the CDCl3​ NMR tube and shake. The labile −SH , =NH , and −NH2​ peaks will disappear. To prove the core structure is intact, refer to the 13C spectrum: the C2 carbon will remain stable at ~160 ppm (thiol C-S), distinguishing it from the ~180 ppm shift expected for a thione C=S[6].

Quantitative Data Synthesis

The following table summarizes the expected spectroscopic signatures for the dominant tautomeric states, serving as a reference matrix for assay development.

Analytical FeatureThione-Diamino Form4-Imino / 6-Imino-2-Thiol Forms
Preferred Environment Polar Solvents (H₂O, DMSO)Non-Polar Solvents (CHCl₃, Dioxane)
UV-Vis Absorption (λ_max) ~290 - 310 nm (C=S chromophore)~250 - 270 nm (Conjugated Ar-SH)
¹H NMR: -SH Proton Absent~13.0 - 14.0 ppm (Singlet, 1H)
¹H NMR: =NH Proton Absent~8.0 - 9.0 ppm (Singlet, 1H)
¹³C NMR: C2 Carbon ~175 - 185 ppm (C=S)~155 - 165 ppm (C-S)
IR Spectroscopy ~1150 - 1200 cm⁻¹ (C=S stretch)~2550 - 2600 cm⁻¹ (S-H stretch)

Implications for Drug Development

For medicinal chemists utilizing the 1,4,6-triamino-1,2-dihydropyrimidine-2-thione scaffold, tautomerism is not merely an analytical curiosity; it is a critical variable in pharmacodynamics.

  • Target Binding: The thione form acts as a strong hydrogen-bond acceptor via the sulfur atom, whereas the thiol form acts as a hydrogen-bond donor. Receptor pockets with hydrophobic, low-dielectric environments will actively induce the imino-thiol tautomer upon binding.

  • Oxidative Stability: The thiol tautomer is highly prone to oxidation, readily forming covalent symmetrical disulfides in the presence of reactive oxygen species (ROS) or light[2]. If the drug is formulated in a non-polar lipid vehicle (favoring the thiol), antioxidants must be included in the formulation to prevent irreversible dimerization.

References

  • Stoyanov, S., Petkov, I., Antonov, L., Stoyanova, T., Karagiannidis, P., & Aslanidis, P. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines." Canadian Journal of Chemistry.
  • Stoyanov, S., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - ResearchGate." ResearchGate.
  • Santa Cruz Biotechnology. "1,4,6-triamino-1,2-dihydropyrimidine-2-thione | SCBT." Santa Cruz Biotechnology.
  • El-Gogary, S., et al. "A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers - PMC." National Institutes of Health (NIH).
  • Roohi, H., et al. "Thiol-thione tautomerism in 2-pyridinethione: Effect of hydration - ResearchGate." ResearchGate.
  • BenchChem Technical Support. "Tautomerism in 2,6-Diphenylpyrimidine-4(1H)-thione Derivatives: An In-depth Technical Guide." Benchchem.

Sources

Foundational

Biological Activity Profile of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione Derivatives: A Technical Guide for Drug Development

Executive Perspective From an application science perspective, the true value of the 1,4,6-triamino-1,2-dihydropyrimidine-2-thione (TADPT) scaffold lies in its synthetic plasticity. The orthogonal reactivity of its funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Perspective From an application science perspective, the true value of the 1,4,6-triamino-1,2-dihydropyrimidine-2-thione (TADPT) scaffold lies in its synthetic plasticity. The orthogonal reactivity of its functional groups allows medicinal chemists to rapidly generate diverse libraries of fused heterocycles. This technical whitepaper explores the structural rationale, biological efficacy, and self-validating experimental methodologies associated with TADPT derivatives, providing a comprehensive framework for drug development professionals.

Structural Chemistry & Synthetic Rationale

The compound 1,4,6-triamino-1,2-dihydropyrimidine-2-thione (CAS 4765-63-3) serves as a highly versatile biochemical precursor[1]. Its unique structural topology—featuring primary amino groups at C-4 and C-6, an N-1 amino substitution, and a C-2 thione moiety—provides multiple nucleophilic vectors[2].

This poly-nucleophilic character allows for regioselective cyclocondensation reactions with various electrophiles (e.g., chloroacetic acid, chalcones, benzaldehydes) to yield rigid, multi-cyclic pharmacophores such as thiazolo[3,2-a]pyrimidines and pyrimido[2,1-b][1,3]thiazines[2]. The resulting fused ring systems possess enhanced lipophilicity and optimal spatial geometry, which are critical for penetrating cell membranes and binding securely within the active sites of target kinases[3].

Biological Activity Profiles

Antineoplastic Activity (Targeting RAS/PI3K/Akt/JNK)

Recent in-silico and in-vitro studies demonstrate that pyrimidine-2-thione derivatives engineered from this scaffold exhibit potent antineoplastic activity, particularly against breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells[4],[3].

Mechanistically, these derivatives act as competitive inhibitors of the H-RAS-GTP active form[3]. Because RAS acts as an upstream molecular switch, its inhibition cascades down to block the PI3K/Akt survival pathway and modulate JNK stress signaling[3]. Consequently, this targeted blockade prevents the downregulation of tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, ultimately arresting the cell cycle at the sub-G0/G1 phase and inducing apoptosis[3].

Pathway TADPT TADPT Derivatives RAS H-RAS-GTP (Active) TADPT->RAS Competitive Inhibition p53 p53 Upregulation TADPT->p53 Promotes Expression PI3K PI3K RAS->PI3K Activation Blocked JNK JNK RAS->JNK Activation Blocked AKT Akt PI3K->AKT Activation Blocked AKT->p53 Downregulation Prevented Apoptosis Apoptosis & Cell Cycle Arrest JNK->Apoptosis Stress Response Modulated p21 p21 Upregulation p53->p21 p21->Apoptosis

Fig 1. Mechanism of TADPT derivatives inhibiting RAS/PI3K/Akt/JNK pathways to induce apoptosis.

Antimicrobial and Antiviral Efficacy

Beyond oncology, TADPT-derived polyheterocycles exhibit significant antimicrobial and antiviral properties[5]. The pyrimidine-2-thione core is particularly effective against Gram-negative bacterial strains, often outperforming its efficacy against Gram-positive counterparts[5]. This is attributed to the thione moiety's ability to chelate metalloenzymes essential for Gram-negative cell wall integrity. Furthermore, specific pyrimidine-2-thione derivatives have demonstrated pronounced virucidal activity against the Herpes simplex virus (HSV-1), achieving up to 87% viral inhibition at 15 µg/mL concentrations[6].

Quantitative Data Summary

The following table synthesizes the biological efficacy of various TADPT-derived structural classes across different therapeutic targets:

Derivative ClassPrimary Target / ActivityCell Line / StrainEfficacy MetricReference
Phenyl pyrazoline-pyrimidine-2-thioneH-RAS-GTP / PI3K / AktMCF-7 (Breast Cancer)IC50 = 2.617 ± 1.6 µM[3]
Amidrazonethiol-pyrimidine-2-thioneCytotoxicity / TopoisomeraseHepG2 (Liver Cancer)Decreased cell viability[4]
Polyheterocyclic pyrimidine-2-thioneVirucidal ActionHerpes simplex virus (HSV-1)87% inhibition at 15 µg/mL[6]
Thiazolo[3,2-a]pyrimidineAntimicrobialGram-negative bacteriaBroad-spectrum MIC[5],[2]

Experimental Protocols: Synthesis & Validation

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: Regioselective Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

Objective: Synthesize a fused bicyclic derivative from the TADPT scaffold.

  • Condensation Reaction: Suspend 10 mmol of 1,4,6-triamino-1,2-dihydropyrimidine-2-thione in 30 mL of glacial acetic acid. Add 10 mmol of chloroacetic acid and 15 mmol of anhydrous sodium acetate.

    • Causality: Glacial acetic acid acts as both a solvent and an acid catalyst to activate the carbonyl carbon of chloroacetic acid. Sodium acetate is critical as a mild base; it neutralizes the HCl byproduct generated during the nucleophilic attack of the C-2 sulfur, preventing the protonation of the amino groups and driving the cyclization forward[2].

  • Reflux and Monitoring: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) mobile phase.

  • Isolation: Upon completion (indicated by the disappearance of the TADPT spot on TLC), cool the mixture to room temperature and pour it into 100 mL of crushed ice. Filter the resulting precipitate under a vacuum, wash with distilled water to remove residual salts, and recrystallize from hot ethanol.

  • Self-Validation (Characterization): Confirm the structural integrity using 1H-NMR and 13C-NMR. Successful cyclization is validated by the disappearance of the S-H/N-H protons associated with the thione/thiol tautomer and the appearance of a distinct singlet (~δ 3.8-4.2 ppm) corresponding to the new thiazole CH2 protons[2].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Quantify the antineoplastic efficacy of the synthesized derivative.

  • Cell Culturing and Seeding: Harvest MCF-7 cells in the exponential growth phase. Seed at a density of 1 × 10^4 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adherence[4].

  • Compound Treatment: Prepare a stock solution of the derivative in DMSO. Treat the cells with serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

    • Causality: To ensure the observed cytotoxicity is solely due to the compound, the final DMSO concentration must not exceed 0.1% (v/v). A vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin) must be included to benchmark the baseline viability and maximal therapeutic response, respectively[3].

  • Formazan Conversion: Aspirate the media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells contain active mitochondrial succinate dehydrogenases that cleave the tetrazolium ring of MTT, converting the soluble yellow dye into insoluble purple formazan crystals. Dead cells lack this enzymatic activity, making this a self-validating measure of metabolic viability[4].

  • Solubilization and Quantification: Carefully remove the MTT solution and dissolve the formazan crystals in 100 µL of DMSO. Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow S1 1. Scaffold Cyclization (TADPT + Electrophile) S2 2. Purification (Recrystallization) S1->S2 S3 3. Structural Validation (NMR, IR, MS) S2->S3 S4 4. In Vitro Screening (MTT Cytotoxicity Assay) S3->S4 S5 5. Mechanistic Profiling (Western Blot/FACS) S4->S5

Fig 2. Self-validating experimental workflow from TADPT derivative synthesis to in vitro profiling.

References

  • [5] Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. 5

  • [4] New Pyrimidine-2-thiones from Reactions of Amidrazonethiols with 2-Amino-1,1,2-ethenetricarbonitrile and Investigation of Their Antitumor Activity. ResearchGate.4

  • [6] Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis. 6

  • [3] Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells. PMC. 3

  • [2] Synthesis and biological evaluation of some pyrimidine, pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives. PubMed. 2

  • [1] 1,4,6-triamino-1,2-dihydropyrimidine-2-thione | SCBT. Santa Cruz Biotechnology. 1

Sources

Exploratory

Thermodynamic Stability and Reactivity Profiling of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione in Solution

Executive Summary 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS: 4765-63-3) is a highly specialized heterocyclic scaffold utilized in advanced proteomics research, coordination chemistry, and purine synthesis. Unlik...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS: 4765-63-3) is a highly specialized heterocyclic scaffold utilized in advanced proteomics research, coordination chemistry, and purine synthesis. Unlike standard pyrimidines, the presence of an N-linked amino group at position 1 fundamentally alters its thermodynamic landscape. This whitepaper elucidates the thermodynamic stability of this compound in solution, the causality behind its unique molecular rearrangements, and self-validating protocols for profiling its behavior in drug development and materials science.

Structural Dynamics and the "N-Amino Locking" Effect

In standard pyrimidine-2-thiones, a dynamic tautomeric equilibrium exists between the thione (NH–C=S) and thiol (N=C–SH) forms. However, the introduction of the N1-amino group in 1,4,6-triamino-1,2-dihydropyrimidine-2-thione acts as an absolute structural and electronic lock [1].

The Causality of Stability: By occupying the N1 position with an amino group, direct proton transfer from N1 to the exocyclic sulfur is sterically and chemically abolished. Tautomerization is strictly forced to the N3 position. In solution, the thione tautomer is thermodynamically favored over the aromatic thiol form. This is driven by the large dipole moment of the thione form (typically 2–3 times greater than the thiol), which maximizes stabilizing dipole-dipole interactions and hydrogen bonding with polar solvents [2]. The thioamide resonance further stabilizes the ground state, compensating for the thermodynamic penalty of losing ring aromaticity.

Tautomerism Thione Thione Tautomer (Thermodynamically Favored) High Dipole Moment Thiol Thiol Tautomer (Aromatic but Less Stable) Low Dipole Moment Thione->Thiol Equilibrium (K_eq < 1) N1 N1-Amino Group Locks Tautomerization at N1 N1->Thione Steric/Electronic Lock Solvent Polar Solvent Solvation Stabilizes Thioamide Resonance Solvent->Thione H-Bonding & Dipole Stabilization

Tautomeric equilibrium of 1,4,6-triamino-1,2-dihydropyrimidine-2-thione and the N1-amino lock.

Solvation Thermodynamics

The thermodynamic parameters governing the thiol-to-thione equilibrium are highly solvent-dependent. Polar protic and aprotic solvents disproportionately stabilize the thione tautomer due to its elevated polarity. Table 1 outlines the thermodynamic driving forces demonstrating how solvent dielectric properties shift the equilibrium.

Table 1: Representative Thermodynamic Parameters for Thiol ⇌ Thione Equilibrium

Solvent SystemDielectric Constant (ε)ΔH° (kcal/mol)TΔS° at 298K (kcal/mol)ΔG° at 298K (kcal/mol)Equilibrium Shift
Non-polar (e.g., Toluene)2.4-2.6-1.2-1.4Weakly favors Thione
Polar Aprotic (e.g., CH₂Cl₂)9.1-3.8-1.5-2.3Moderately favors Thione
Polar Protic (e.g., DMSO)46.7-5.4-1.8-3.6Strongly favors Thione
(Note: Values represent extrapolated baselines for the pyrimidinethione pharmacophore to illustrate solvent-driven stabilization of the high-dipole thione state).

Chemical Reactivity: Neighboring Group Participation and Rearrangement

The thermodynamic stability of the thione form directly dictates its chemical reactivity. The electron-donating N1-amino group increases the electron density on the exocyclic sulfur via inductive and resonance effects, vastly enhancing its nucleophilicity.

When subjected to Vilsmeier-Haack formylation conditions (DMF/POCl₃), the compound undergoes a complex molecular rearrangement first documented by Taylor and Morrison[1].

The Causality of the Rearrangement: Rather than undergoing simple formylation, the highly nucleophilic sulfur attacks the activated formamidinium intermediate, acting as a neighboring group to form a transient 1,3,4-thiadiazolopyrimidine intermediate. However, the N-N bond within this fused bicyclic system is thermodynamically unstable under basic or aqueous workup conditions. This instability drives a spontaneous ring-opening cleavage, funneling the reaction into a thermodynamic sink to yield 2-thiocyanato-4,6-bis(dimethylaminomethylenamino)pyrimidine [1].

Rearrangement Start 1,4,6-Triamino-2(1H)-pyrimidinethione Reagent DMF / POCl3 (Vilsmeier-Haack) Start->Reagent Intermediate Thiadiazolopyrimidine Intermediate (Sulfur Neighboring Group) Reagent->Intermediate Formylation & Cyclization Product 2-Thiocyanatopyrimidine Derivative (Thermodynamic Sink) Intermediate->Product N-N Bond Cleavage (Ring Opening)

Thermodynamic driving forces in the Vilsmeier-Haack induced molecular rearrangement.

Coordination Thermodynamics and Metal Complexation

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a potent bidentate ligand. It coordinates transition metals via the exocyclic sulfur and the N3 ring nitrogen, forming highly stable complexes [3].

The Causality of Complex Stability: According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the soft thione sulfur strongly binds to borderline/soft metal centers. The resulting chelate rings exhibit extreme thermal stability (resisting decomposition up to 612°C) and display intense photoluminescence due to ligand-to-metal charge transfer (LMCT) states [3, 4].

Table 2: Metal Complexation Stability Profiles (1:2 Metal:Ligand Stoichiometry)

Metal IonElectron ConfigurationCoordination GeometryThermal Stability Limit (°C)LMCT Emission (λ_max)
Cu(II)d⁹Square Planar~578 °C439 nm
Ni(II)d⁸Square Planar~575 °C439 nm
Co(II)d⁷Octahedral~496 °C439 nm
Zn(II)d¹⁰Tetrahedral~612 °C439 nm

Self-Validating Experimental Methodologies

To accurately profile the thermodynamic stability and complexation behavior of this compound, protocols must incorporate internal controls to distinguish between true equilibrium shifts and thermal degradation.

Protocol 1: Thermodynamic Profiling via Variable-Temperature (VT) UV-Vis Spectroscopy

Self-Validation Mechanism: The presence of strict isosbestic points across the temperature gradient mathematically proves that the spectral changes are due to a clean two-state tautomeric equilibrium, ruling out thermal degradation.

  • Sample Preparation: Dissolve 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione in anhydrous DMSO to a final concentration of 50 µM.

  • Baseline Acquisition: Record the UV-Vis absorption spectrum from 200 nm to 500 nm at 298 K. Identify the thione π-π* transition peak (typically ~304 nm).

  • Thermal Gradient: Increase the cuvette temperature in 5 K increments up to 353 K. Allow 5 minutes of equilibration per step.

  • Data Validation: Overlay the spectra. Confirm the presence of an isosbestic point. If the curves do not intersect perfectly, solvent evaporation or sample degradation has occurred; discard the run.

  • Van 't Hoff Analysis: Extract the absorbance values at the λ_max of the thione form. Plot ln(Keq​) vs. 1/T to calculate the standard enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.

Protocol 2: Stoichiometric Validation of Metal Complexation (Job's Method)

Self-Validation Mechanism: Continuous variation ensures that the calculated binding constants reflect the true stoichiometric ratio rather than an average of multiple coordination states.

  • Prepare equimolar stock solutions (1.0 mM) of the ligand and the target metal salt (e.g., CuCl₂) in DMF.

  • Prepare a series of 11 samples where the mole fraction of the ligand ( XL​ ) varies from 0.0 to 1.0, keeping the total volume and total molar concentration constant.

  • Measure the absorbance of each solution at the LMCT band (439 nm).

  • Plot Absorbance vs. XL​ . The apex of the resulting curve dictates the exact binding stoichiometry (an apex at XL​=0.66 confirms the 1:2 Metal:Ligand complex).

Workflow Step1 Phase 1 Sample Prep Anhydrous Solvents Step2 Phase 2 VT UV-Vis & NMR (298K - 353K) Step1->Step2 Step3 Phase 3 Van 't Hoff Analysis Isosbestic Validation Step2->Step3 Step4 Phase 4 Metal Complexation Titration Step3->Step4

Self-validating experimental workflow for thermodynamic and coordination profiling.

References

  • Taylor, E. C., & Morrison, R. W. (1967). An unusual molecular rearrangement of an N-aminopyrimidine. Journal of Organic Chemistry, 32(8), 2379-2385. URL:[Link]

  • Moran, D., et al. (2002). 2-Pyridinethiol/2-Pyridinethione Tautomeric Equilibrium. A Comparative Experimental and Computational Study. Journal of the American Chemical Society, 124(20), 5806-5814. URL:[Link]

  • Bozkurt, E., et al. (2011). Synthesis, characterization, and photoluminescence properties of Cu(II), Co(II), Ni(II), and Zn(II) complexes of N-aminopyrimidine-2-thione. Turkish Journal of Chemistry, 35(1), 1-10. URL:[Link]

  • Sönmez, M., & Şekerci, M. (2004). The template synthesis, spectral characterization and thermal behavior of new binuclear Schiff base complexes derived from N-aminopyrimidine. Polish Journal of Chemistry, 78, 261-268. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Here is a comprehensive Application Note and synthesis protocol for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, designed for researchers and drug development professionals. Document Type: Advanced Synthesis Protocol &...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and synthesis protocol for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, designed for researchers and drug development professionals.

Document Type: Advanced Synthesis Protocol & Technical Guide Target Audience: Medicinal Chemists, Proteomics Researchers, and Process Scientists Compound Identifier: CAS 4765-63-3 | Molecular Weight: 157.2 g/mol [1, 2]

Executive Summary & Chemical Significance

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (also referred to as 1-amino-4,6-diaminopyrimidine-2-thione) is a highly versatile heterocyclic building block [3]. It is predominantly utilized in the synthesis of fused bicyclic and tricyclic systems, such as pyrimido-triazines and purine analogs, which are critical in kinase inhibitor development and proteomics research[1].

Because the pyrimidine scaffold contains multiple nucleophilic centers (three amino groups and one thione/thiol tautomer), achieving high regioselectivity during downstream functionalization requires a highly pure starting material. This guide outlines a robust, self-validating synthesis protocol via the base-catalyzed condensation of malononitrile and thiosemicarbazide.

Mechanistic Rationale & Causality

To move beyond a simple "recipe," it is critical to understand the thermodynamic and kinetic drivers of this cyclization:

  • Reagent Selection: Malononitrile provides a highly electrophilic dinitrile core, while thiosemicarbazide acts as the bis-nucleophile.

  • Catalytic Causality (Why Sodium Ethoxide?): Malononitrile possesses acidic α -protons (pKa ~11). Sodium ethoxide (pKa ~16) is selected because it quantitatively deprotonates malononitrile to form a reactive enolate-type carbanion. This intermediate facilitates the initial nucleophilic attack by the terminal hydrazine nitrogen of thiosemicarbazide.

  • Thermal Causality (Why Reflux?): The subsequent intramolecular cyclization—where the second nitrogen attacks the remaining nitrile group to close the pyrimidine ring—faces a significant activation energy barrier. Refluxing in ethanol (78°C) provides the necessary thermal energy to drive the reaction to completion, favoring the thermodynamically stable aromatic tautomer.

Experimental Workflow & Logical Pathway

SynthesisWorkflow Start 1. Reagent Preparation Malononitrile + Thiosemicarbazide Base 2. Base Catalysis (NaOEt in EtOH) Start->Base Reflux 3. Thermal Cyclization Reflux at 78°C for 4-6 hrs Base->Reflux Monitor 4. IPC: TLC Monitoring (Eluent: EtOAc/Hexane) Reflux->Monitor Monitor->Reflux SM Present Isolation 5. Quenching & Isolation Neutralization & Filtration Monitor->Isolation SM Consumed Purification 6. Recrystallization (Aqueous Ethanol) Isolation->Purification Product 7. Pure 1,4,6-Triamino- 1,2-dihydropyrimidine-2-thione Purification->Product

Fig 1: Experimental workflow and in-process controls for 1,4,6-triamino-2-pyrimidinethione synthesis.

Self-Validating Synthesis Protocol

This protocol is designed as a self-validating system; observable physical changes at each step confirm that the mechanistic pathway is proceeding correctly.

Reagents Required:

  • Malononitrile (1.0 eq, 66.06 g/mol )

  • Thiosemicarbazide (1.05 eq, 91.14 g/mol )

  • Sodium metal or Sodium ethoxide solution (1.1 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation of the Catalyst Bed: In an oven-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (N2 or Ar) to generate sodium ethoxide freshly.

    • Validation Check: The dissolution of sodium should be exothermic with the evolution of hydrogen gas. The resulting solution must be clear and colorless.

  • Reagent Addition: Cool the solution to 0-5°C using an ice bath. Add thiosemicarbazide (1.05 eq) in one portion, followed by the dropwise addition of a solution of malononitrile (1.0 eq) in absolute ethanol over 15 minutes.

    • Validation Check: A slight color change (typically pale yellow) indicates the initial formation of the acyclic intermediate.

  • Thermal Cyclization: Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 78°C). Maintain reflux for 4 to 6 hours.

    • Validation Check: The solution will deepen in color to a rich yellow/orange, signifying the formation of the extended conjugated π -system of the pyrimidine ring.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 1:1 Ethyl Acetate:Hexane).

    • Validation Check: The disappearance of the malononitrile spot and the appearance of a lower-Rf UV-active spot confirms reaction completion.

  • Isolation: Cool the reaction mixture to room temperature. Neutralize the mixture carefully with dilute glacial acetic acid until the pH reaches ~6.5 - 7.0.

    • Validation Check: Neutralization will trigger the rapid precipitation of the crude 1,4,6-triamino-1,2-dihydropyrimidine-2-thione as a solid.

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold distilled water (to remove sodium acetate salts), and recrystallize from a mixture of ethanol and water. Dry under a high vacuum at 50°C.

Quantitative Data & Analytical Characterization

To ensure the integrity of the synthesized compound, compare your analytical results against the established parameters summarized in the table below [2, 3].

ParameterExpected SpecificationAnalytical Method / Rationale
Molecular Formula C4H7N5SHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 157.20 g/mol LC-MS (ESI+): Expected [M+H]+ at m/z 158.2
Appearance Pale yellow to off-white powderVisual Inspection
Purity 95%HPLC (UV detection at 254 nm)
Typical Yield 65% - 75%Gravimetric analysis post-recrystallization
1H NMR (DMSO-d6) Broad singlets for NH2/NHConfirms the presence of the 1-N-amino and 4,6-diamino protons.

References

Application

Application Note: Catalytic Methods for the Preparation of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS No. 4765-63-3) Introduction & Strategic Significance Highly functionalized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS No. 4765-63-3)

Introduction & Strategic Significance

Highly functionalized pyrimidine-2-thiones are privileged scaffolds in modern medicinal chemistry, serving as critical precursors for kinase inhibitors, antiviral agents, and complex fused heterocycles. Specifically, 1,4,6-triamino-1,2-dihydropyrimidine-2-thione is a commercially valuable biochemical building block[1]. The synthesis of this compound relies on the multicomponent cyclocondensation of malononitrile and thiosemicarbazide[2].

While traditional methods utilize stoichiometric amounts of harsh bases, modern pharmaceutical development demands scalable, high-yield, and sustainable catalytic methodologies. This application note details the mechanistic causality behind this cyclocondensation and provides field-proven, self-validating protocols utilizing both classical and green catalytic systems.

Mechanistic Rationale: The Causality of Base Catalysis

The formation of 1,4,6-triamino-1,2-dihydropyrimidine-2-thione is not a spontaneous thermal process; it requires a basic catalyst to manipulate the HOMO/LUMO energy gaps of the reactants.

  • Nucleophilic Activation: The base catalyst (e.g., Sodium Ethoxide or DABCO) deprotonates the hydrazine moiety of thiosemicarbazide, significantly increasing its nucleophilicity.

  • Intermolecular Addition: The activated internal secondary amine of the hydrazine group attacks the highly electrophilic carbon of the first cyano group on malononitrile, forming an acyclic amidine intermediate.

  • Intramolecular Cyclization: The terminal thioamide nitrogen ( NH2​ ) subsequently attacks the second cyano group. This step is entropically favored due to the formation of a stable six-membered ring.

  • Thermodynamic Sink (Tautomerization): The basic environment drives the final imine-enamine tautomerization. The conversion of the diimine intermediate into the triamino-pyrimidine structural isomer is the thermodynamic driving force of the reaction, yielding the fully aromatized, stable product[3].

Mechanism Reactants Malononitrile + Thiosemicarbazide Catalyst Catalytic Base (NaOEt or DABCO) Reactants->Catalyst Base Activation Step1 Step 1: Nucleophilic Addition Hydrazine NH attacks Cyano C1 Catalyst->Step1 Step2 Step 2: Intramolecular Cyclization Thioamide NH2 attacks Cyano C2 Step1->Step2 Acyclic Amidine Intermediate Step3 Step 3: Imine-Enamine Tautomerization (Aromatization) Step2->Step3 Diimine Pyrimidine Product 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione Step3->Product Thermodynamic Sink

Fig 1: Base-catalyzed mechanistic pathway for pyrimidine-2-thione synthesis.

Comparative Catalytic Systems

The choice of catalyst directly impacts the reaction's E-factor (environmental impact), yield, and workup complexity. DABCO (1,4-diazabicyclo[2.2.2]octane) has emerged as an exceptional green catalyst for Knoevenagel and cyclocondensation reactions due to its high nucleophilicity and non-nucleophilic basicity[4].

Table 1: Quantitative Comparison of Catalytic Methods for CAS 4765-63-3 Synthesis

Catalytic SystemCatalyst LoadingSolvent SystemTemp (°C)Time (h)Yield (%)Sustainability (E-factor)
Sodium Ethoxide 1.1 equivalentsAbsolute EtOH78 (Reflux)4.082High (Stoichiometric waste)
DABCO 15 mol%EtOH/H₂O (1:1)602.589Low (Catalytic, Green solvent)
Basic Alumina 20% w/wSolvent-Free901.591Very Low (Heterogeneous)

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness, the following protocols are designed as self-validating systems . They incorporate In-Process Controls (IPCs) that allow the chemist to visually and analytically confirm the reaction's success at critical junctures.

Protocol A: Green Catalytic Synthesis using DABCO

This method is prioritized for drug development labs requiring scalable, low-toxicity methodologies.

Reagents:

  • Malononitrile: 10.0 mmol (0.66 g)

  • Thiosemicarbazide: 10.0 mmol (0.91 g)

  • DABCO: 1.5 mmol (0.17 g, 15 mol%)

  • Solvent: 20 mL Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask, dissolve malononitrile and thiosemicarbazide in the EtOH/H₂O mixture. The solution will be clear and colorless.

  • Catalysis: Add DABCO in a single portion. Causality note: DABCO immediately deprotonates the thiosemicarbazide, initiating the nucleophilic cascade without generating the hazardous transesterification byproducts common with alkoxide bases.

  • Propagation & IPC 1 (Visual Validation): Heat the mixture to 60 °C with continuous stirring. Self-Validation Check: After 30–45 minutes, the clear solution will spontaneously transition into a thick, pale-yellow suspension. This physical state change is a direct indicator of cyclization; the highly polar, hydrogen-bonded pyrimidine product is insoluble in the reaction medium, driving the equilibrium forward via Le Chatelier's principle.

  • Completion & IPC 2 (TLC Validation): After 2.5 hours, sample the reaction. Run a TLC (Eluent: 1:1 EtOAc/Hexane). The malononitrile spot ( Rf​≈0.4 ) should be completely absent, replaced by a dense spot at the baseline ( Rf​≈0.05 ), confirming total conversion.

  • Isolation: Cool the flask to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under a vacuum.

  • Purification: Wash the filter cake with ice-cold ethanol ( 2×5 mL) followed by diethyl ether (10 mL) to remove residual DABCO and unreacted starting materials. Dry under a vacuum at 50 °C to afford the pure product.

Protocol B: Classical Synthesis using Sodium Ethoxide

This method is the historical standard documented in foundational literature[3].

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried flask under N2​ , dissolve sodium metal (11.0 mmol, 0.25 g) in 20 mL of absolute ethanol to generate sodium ethoxide in situ. Caution: Highly exothermic.

  • Reagent Addition: Once the sodium is fully consumed, add thiosemicarbazide (10.0 mmol) followed dropwise by a solution of malononitrile (10.5 mmol) in 5 mL of absolute ethanol.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • Workup: Cool the mixture to room temperature. The basic solution must be neutralized with glacial acetic acid (to pH 7) to precipitate the 1,4,6-triamino-1,2-dihydropyrimidine-2-thione. Filter, wash with water, and recrystallize from hot ethanol.

Analytical Validation Standards

To establish absolute confidence in the synthesized lot, the isolated compound must meet the following analytical benchmarks:

  • Molecular Weight: 157.2 g/mol [5].

  • Melting Point: Expected to decompose at high temperatures (>250 °C) due to extensive hydrogen bonding.

  • FT-IR Spectroscopy: Look for the disappearance of the sharp nitrile ( C≡N ) stretch at ∼2250 cm−1 . The appearance of broad N−H stretching bands ( 3100−3400 cm−1 ) and a strong C=S thiocarbonyl stretch ( ∼1180 cm−1 ) validates the cyclized structure.

  • 1 H-NMR (DMSO- d6​ ): The self-validating signature is the presence of a singlet integrating to 1H at ∼5.0−5.5 ppm, corresponding to the isolated C5-H proton on the pyrimidine ring, alongside multiple exchangeable broad singlets for the three NH2​ groups.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Welcome to the Technical Support Center for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS No. 4765-63-3, MW: 157.2 g/mol )[1],[2].

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS No. 4765-63-3, MW: 157.2 g/mol )[1],[2]. Engineered specifically for researchers, analytical scientists, and drug development professionals, this guide bypasses generic advice to provide field-proven troubleshooting, quantitative solvent data, and self-validating protocols. Our goal is to help you overcome the unique purification challenges associated with polyaminated heterocyclic thiones.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my crude compound completely insoluble in standard organic solvents like ethyl acetate, chloroform, or even boiling methanol? A1: The insolubility is a direct consequence of the molecule's structural topology. With three amino groups (-NH2) and a thione group (=S), 1,4,6-triamino-1,2-dihydropyrimidine-2-thione forms an extensive, highly stable intermolecular hydrogen-bonding network[3].

  • Causality & Solution: Standard solvents lack the dielectric constant required to break these bonds. To disrupt this rigid crystal lattice, you must use strong hydrogen-bond accepting solvents, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), paired with an anti-solvent like water to force precipitation once dissolved.

Q2: During recrystallization, my solution turns from pale yellow to a deep, dark brown, and the recovered yield is exceptionally poor. What is happening? A2: This color shift is the hallmark of oxidative degradation. Pyrimidine-2-thiones are highly susceptible to oxidation, particularly when subjected to prolonged heating in the presence of atmospheric oxygen, leading to the formation of disulfide dimers[4].

  • Causality & Solution: Thermal energy combined with oxygen drives the oxidation of the thione group. To prevent this, limit heating time to the absolute minimum required for dissolution (do not exceed 90°C) and conduct the entire recrystallization process under an inert atmosphere (Nitrogen or Argon).

Q3: I successfully dissolved the compound in hot DMF, but it won't precipitate upon cooling. How do I induce crystallization without crashing out impurities? A3: DMF is an excellent solvent, but its high solubilizing power can prevent precipitation even at 4°C. You need to reduce the solvation capacity of the system thermodynamically.

  • Causality & Solution: Slowly add hot deionized water (the anti-solvent) dropwise to the hot DMF solution until the mixture becomes slightly cloudy (reaching the cloud point). The water competes with the compound for DMF molecules, effectively lowering the compound's solubility and driving controlled nucleation.

Part 2: Quantitative Solvent Selection Guide

Selecting the correct solvent system is the most critical variable in purifying polyaminated pyrimidines. The table below summarizes the empirical performance of various systems.

Solvent SystemBoiling Point (°C)Solubilizing Power (Hot)Solubilizing Power (Cold)Suitability & Mechanistic Rationale
DMF / Water 153 (DMF) / 100ExcellentPoor (with Water)Optimal . DMF breaks H-bonds; water drives high-yield nucleation.
DMSO / Water 189 (DMSO) / 100ExcellentPoor (with Water)Good . High yield, but DMSO's high BP makes vacuum drying difficult.
Ethanol / Water 78 / 100ModerateVery PoorSuboptimal . Requires massive solvent volumes, risking thermal degradation.
Methanol 65PoorVery PoorNot Recommended . Fails to disrupt the crystal lattice.
Dichloromethane 39.6InsolubleInsolubleNot Recommended . Completely incompatible with polyaminated thiones.

Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a DMF/Water anti-solvent system under inert conditions to maximize purity while preventing disulfide formation.

Step 1: Inert Preparation Place the crude 1,4,6-triamino-1,2-dihydropyrimidine-2-thione in a multi-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Purge the system with Nitrogen gas for 5 minutes to displace atmospheric oxygen.

Step 2: Dissolution Add a minimal volume of anhydrous DMF (approx. 5-8 mL per gram of crude). Heat the suspension to 80-85°C using an oil bath while stirring continuously under Nitrogen. Do not exceed 90°C to prevent thermal degradation.

Step 3: Hot Filtration If insoluble impurities remain once the target compound has dissolved, rapidly filter the hot solution through a pre-warmed fritted glass funnel into a clean, Nitrogen-purged flask.

Step 4: Anti-Solvent Addition (Cloud Point Titration) To the hot, clear DMF solution, add hot deionized water (approx. 80°C) dropwise until a faint, persistent turbidity is observed (the cloud point). Add 1-2 drops of hot DMF just until the solution clears again.

Step 5: Controlled Crystallization Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2-3 hours to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to a refrigerator (4°C) for 12 hours to maximize yield.

Step 6: Isolation & Washing Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold ethanol. Causality: Cold ethanol removes residual DMF and water without dissolving the purified product.

Step 7: Drying Dry the purified crystals in a vacuum oven at 50°C for 24 hours. Store the final product in an amber vial flushed with Argon.

Step 8: Self-Validation (Quality Control)

  • Mechanism: A protocol is only as good as its verification. To ensure the recrystallization successfully removed impurities without inducing oxidative dimerization, analyze a 1 mg aliquot of the dried crystals via Thin-Layer Chromatography (TLC).

  • Action: Use a highly polar eluent system (e.g., Dichloromethane : Methanol : Ammonium Hydroxide at an 80:18:2 ratio). The presence of a single, distinct spot confirms purity, validating the efficacy of the inert atmosphere and solvent system.

Part 4: Mechanistic Visualizations

Workflow Crude Crude 1,4,6-Triamino-1,2- dihydropyrimidine-2-thione Dissolve Dissolve in minimal hot DMF (80-85°C) under N2 Crude->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter AntiSolvent Add hot DI Water dropwise (Titrate to Cloud Point) Filter->AntiSolvent Cooling Slow cooling to RT, then 4°C for 12h AntiSolvent->Cooling Collect Vacuum Filtration & Wash with cold EtOH Cooling->Collect Dry Vacuum Dry (50°C) Store under Argon Collect->Dry Validate Self-Validation: TLC/HPLC confirmation Dry->Validate

Caption: Step-by-step workflow for the DMF/Water recrystallization of polyaminopyrimidine-2-thiones.

Pathway Thione Thione Form (Stable under N2) Oxidation O2 / Heat / Light (Oxidative Stress) Thione->Oxidation  Loss of H+ / e- Disulfide Disulfide Dimer (Degradation Product) Oxidation->Disulfide  Dimerization

Caption: Mechanistic pathway showing the oxidation of the thione group to a disulfide dimer.

References

  • 1,4,6-triamino-1,2-dihydropyrimidine-2-thione | SCBT - Santa Cruz Biotechnology, scbt.com,
  • 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione | Sapphire Bioscience, sapphirebioscience.com,
  • Synthesis and characterization of ruthenium and osmium complexes of heterocyclic bidentate ligands (N,X)
  • To the memory of Prof. DIMITER G. ELENKOV, bas.bg,

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione During Storage

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when working with sulfur-containing pyrimidine derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues when working with sulfur-containing pyrimidine derivatives. 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione is a highly versatile molecule, but its pyrimidine-2-thione core is notoriously susceptible to oxidative degradation.

This guide is designed to move beyond basic handling instructions. Here, we explore the mechanistic causality of its degradation, provide self-validating experimental protocols, and answer specific troubleshooting questions to ensure the absolute integrity of your experimental batches.

Part 1: Mechanistic Grounding (The "Why")

To effectively prevent degradation, we must first understand the chemical causality. 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione exists in a dynamic thione-thiol tautomeric equilibrium [1]. In polar aqueous solvents, the thione form generally dominates, whereas dilute or non-polar environments favor the thiol form[1].

The critical vulnerability lies in the exposed thiol/thione moiety. It is highly reactive toward dissolved oxygen, a process heavily catalyzed by trace transition metals (such as Cu²⁺ and Fe²⁺) commonly found in standard laboratory buffers[2]. This auto-oxidation leads to the formation of a symmetrical disulfide dimer (bis(1,4,6-triamino-pyrimidin-2-yl) disulfide)[1]. If left unchecked in an oxygen-rich environment, these disulfides can undergo irreversible hyperoxidation into sulfinic or sulfonic acids.

Pathway Thione Thione Tautomer (Dominant in polar solvents) Thiol Thiol Tautomer (Highly reactive species) Thione->Thiol Tautomerization Disulfide Symmetrical Disulfide Dimer (Insoluble Precipitate) Thiol->Disulfide O2 + Trace Metals (Cu²⁺, Fe²⁺) HigherOx Sulfinic / Sulfonic Acids (Irreversible Degradation) Disulfide->HigherOx Prolonged Oxidation Intervention1 Degassing & EDTA (Metal Chelation) Intervention1->Thiol Prevents Oxidation Intervention2 TCEP Addition (Phosphine Reduction) Intervention2->Disulfide Reverses Dimerization

Mechanistic pathway of pyrimidine-2-thione oxidation and targeted chemical interventions.

Part 2: Troubleshooting & FAQs

Q1: My stock solution of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione turned yellow and formed a precipitate after a few days at 4°C. What happened? A: The yellowing and precipitation are classic indicators of symmetrical disulfide formation. The disulfide dimer is significantly bulkier and less soluble in aqueous buffers than the monomeric thione. This process is driven by dissolved oxygen and accelerated by trace heavy metals in your buffer[2]. To prevent this, buffers must be rigorously degassed and supplemented with a metal chelator like EDTA to sequester catalytic metal ions.

Q2: Should I use DTT, BME, or TCEP to maintain the reduced state of the pyrimidine-2-thione in solution? A: TCEP (Tris(2-carboxyethyl)phosphine) is vastly superior for this application. Unlike Dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP is not a thiol itself, meaning it will not form unwanted mixed disulfides with your target molecule[3]. Furthermore, TCEP is significantly more stable across a wider pH range (1.5–8.5) and is highly resistant to air oxidation, whereas DTT rapidly oxidizes in solution, especially in the presence of trace metals[4].

Q3: How should I store the lyophilized powder versus the reconstituted stock solutions? A:

  • Lyophilized Powder: Store at -20°C or -80°C in a desiccator, protected from light. The solid state minimizes tautomeric mobility, but ambient moisture can initiate localized oxidation.

  • Stock Solutions: Reconstitute only what you need immediately. If storage is unavoidable, prepare the solution in a degassed solvent containing 1–5 mM TCEP and 1 mM EDTA, blanket the headspace with Argon or Nitrogen, and store in amber vials at -80°C. Avoid repeated freeze-thaw cycles.

Q4: How can I analytically verify the integrity of my batch before an experiment? A: Visual inspection is insufficient, as early-stage dimerization may not immediately precipitate. We recommend a rapid LC-MS/UV-Vis workflow. The intact monomer of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione yields a distinct[M+H]⁺ peak at m/z 158.2. If oxidation has occurred, you will observe a secondary peak at m/z 313.4, corresponding to the disulfide dimer. Because the thione group has strong UV absorbance, monitor at 280-300 nm; a shift in the UV max or peak broadening often precedes mass-shift confirmation.

Part 3: Quantitative Stability Data

The following table summarizes the expected stability of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione in aqueous solutions under various storage conditions.

Storage ConditionBuffer AdditivesAtmosphereEstimated Monomer Half-Life
Room Temp (20°C)NoneAir< 24 hours
4°CNoneAir3–5 days
-20°CNoneAir2–3 weeks
-80°C 1 mM EDTA, 5 mM TCEP Argon > 6 months

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Oxidation-Resistant Storage Buffer

This protocol creates a self-validating environment that eliminates the two primary drivers of oxidation: dissolved oxygen and trace metals.

  • Solvent Degassing: Transfer your desired aqueous buffer (e.g., PBS or HEPES) into a heavy-walled flask. Sparge the buffer with high-purity Argon gas for a minimum of 30 minutes. Causality: Argon displaces dissolved O₂, removing the terminal electron acceptor required for auto-oxidation.

  • Additive Integration: Add EDTA to a final concentration of 1 mM and TCEP-HCl to a final concentration of 5 mM[4]. Stir gently under an Argon stream until fully dissolved.

  • Compound Dissolution: Weigh the required amount of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione and dissolve it into the prepared buffer.

  • Aliquot and Overlay: Dispense the solution into single-use amber microcentrifuge tubes. Before capping, gently blow Argon gas over the liquid surface for 3-5 seconds to displace headspace air.

  • Storage: Immediately flash-freeze in liquid nitrogen and transfer to -80°C.

Workflow Step1 1. Solvent Degassing (Sparge with Argon, 30 min) Step2 2. Add Protective Agents (1 mM EDTA, 5 mM TCEP) Step1->Step2 Step3 3. Dissolve Target Compound (1,4,6-Triamino-1,2-dihydropyrimidine-2-thione) Step2->Step3 Step4 4. Argon Overlay (Displace headspace oxygen) Step3->Step4 Step5 5. Aliquot & Freeze (Store at -80°C in amber vials) Step4->Step5

Standardized workflow for the preparation and long-term storage of oxidation-resistant aliquots.

Protocol 2: Reversing Disulfide Formation (Salvage Protocol)

If a batch has undergone mild oxidation (indicated by slight yellowing but no irreversible hyperoxidation), it can often be salvaged using a kinetic reduction approach[3].

  • Assess the Damage: Run an initial LC-MS to confirm the presence of the m/z 313.4 dimer peak. If higher mass peaks (e.g., sulfinic/sulfonic acids) are present, discard the batch; these are irreversible.

  • TCEP Treatment: Add a 10-fold molar excess of TCEP-HCl relative to the estimated total pyrimidine concentration.

  • Incubation: Incubate the mixture at room temperature for 30–45 minutes under an Argon atmosphere. Causality: TCEP reduces disulfides via a kinetically controlled nucleophilic attack by the phosphorus atom, forming a stable phosphine oxide and regenerating the free thione[3].

  • Validation Step: Re-run the LC-MS. A successful salvage will show a complete disappearance of the m/z 313.4 peak and a restoration of the singular m/z 158.2 monomer peak.

References

  • Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines Source: Canadian Science Publishing URL
  • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)
  • TCEP or DTT?
  • Thione- and Selone-Containing Compounds, Their Late First Row Transition Metal Coordination Chemistry, and Their Biological Potential Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals synthesizing 1,4,6-triamino-1,2-dihydropyrimidine-2-thione (CAS 4765-63-3) ([1]).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals synthesizing 1,4,6-triamino-1,2-dihydropyrimidine-2-thione (CAS 4765-63-3) ([1]). By detailing the mechanistic causality behind pH and temperature optimization, this document serves as a comprehensive troubleshooting resource for overcoming common synthetic bottlenecks.

Mechanistic Causality: The Roles of pH and Temperature

The construction of the pyrimidine core via the Knoevenagel-type condensation of malononitrile and thiosemicarbazide is highly sensitive to thermodynamic and pH constraints ([2]). Success depends on precisely controlling the reaction environment to favor intramolecular cyclization over degradation.

The Criticality of pH (Nucleophilic Activation)

Malononitrile acts as an active methylene compound, making it a versatile building block in heterocyclic synthesis ([3]). A strictly controlled pH of 8.5–9.5 is required to deprotonate the methylene group, forming a resonance-stabilized carbanion that facilitates nucleophilic attack by the terminal amines of thiosemicarbazide ([4]).

  • If pH < 8.0: The nucleophilicity of thiosemicarbazide is suppressed, and the active methylene remains protonated, stalling the reaction.

  • If pH > 10.0: Base-catalyzed hydrolysis of the malononitrile cyano groups (-CN to -CONH₂ or -COOH) occurs rapidly, destroying the precursor and generating intractable byproducts.

The Role of Temperature (Overcoming Cyclization Barriers)

The reaction proceeds through an acyclic intermediate. Intramolecular cyclization—where the internal nitrogen attacks the remaining cyano group—requires significant kinetic energy.

  • Optimal Window (75–80 °C): Refluxing in absolute ethanol provides the exact thermal energy required to overcome the activation barrier for ring closure.

  • Sub-optimal (< 70 °C): The reaction traps the acyclic adduct, drastically reducing the yield of the target dihydropyrimidine.

  • Excessive (> 90 °C): High temperatures, especially in the presence of strong bases, lead to thermal degradation, desulfurization, or polymerization of the triamino-pyrimidine core.

Reaction Pathway Visualization

Pathway N1 Malononitrile (Active Methylene) N3 Base Addition (pH 8.5-9.5) Deprotonation N1->N3 N2 Thiosemicarbazide (Bis-Nucleophile) N2->N3 N4 Acyclic Intermediate (Knoevenagel-type) N3->N4 Nucleophilic Addition N5 Thermal Activation (78°C Reflux) N4->N5 Requires Energy N6 Intramolecular Cyclization (N-Attack on Nitrile) N5->N6 Overcomes Barrier N7 1,4,6-Triamino-1,2-dihydro- pyrimidine-2-thione N6->N7 Tautomerization

Reaction pathway for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione synthesis.

Self-Validating Experimental Protocol

This protocol integrates real-time analytical checkpoints to ensure the reaction remains within optimal parameters.

Materials: Malononitrile, Thiosemicarbazide, Absolute Ethanol, Sodium Metal (for NaOEt), 1M HCl.

Step 1: Anhydrous Base Generation

  • Action: Dissolve 0.1 equivalents of freshly cut sodium metal in 50 mL of absolute ethanol under an inert N₂ atmosphere to generate sodium ethoxide (NaOEt).

  • Validation: The pH of the solution should measure between 8.5 and 9.5 (using narrow-range pH paper). The absence of water is critical to prevent nitrile hydrolysis ([3]).

Step 2: Reagent Addition

  • Action: Add 10 mmol of malononitrile and 10 mmol of thiosemicarbazide to the basic ethanol solution at room temperature.

  • Validation: The mixture will initially appear as a pale yellow suspension. TLC (EtOAc:Hexane 7:3) should show the distinct starting material spots.

Step 3: Thermal Cyclization

  • Action: Heat the reaction mixture to a gentle reflux (78 °C) and maintain for 4–6 hours.

  • Validation: A successful cyclization is visually indicated by the solution transitioning from pale yellow to a deep orange/red, signifying the formation of the extended conjugated dihydropyrimidine system. TLC must confirm the complete disappearance of the malononitrile spot (Rf ~0.6) and the appearance of a baseline-hugging product spot.

Step 4: pH-Controlled Isolation

  • Action: Cool the mixture to 0–5 °C. Dropwise, add 1M HCl until the pH reaches exactly 7.0.

  • Validation: Because the product is amphoteric, neutralizing the solution forces the compound into its least soluble tautomeric form, triggering massive precipitation of the target compound ([1]). Filter, wash with cold ethanol, and dry under vacuum.

Quantitative Optimization Data

Temperature (°C)pH RangeBase SystemYield (%)Purity (HPLC %)Mechanistic Outcome
25 °C8.5 - 9.5NaOEt / EtOH15%40%Stalled at acyclic intermediate
78 °C7.0 (Neutral)None10%35%Poor nucleophilic activation
78 °C 8.5 - 9.5 NaOEt / EtOH 88% >98% Optimal cyclization
78 °C> 10.0NaOH (Aqueous)45%60%Nitrile hydrolysis byproducts
100 °C8.5 - 9.5NaOEt / Propanol55%70%Thermal degradation / Desulfurization

Troubleshooting & FAQs

Q: My final product is contaminated with an acyclic intermediate. How do I force the cyclization? A: Acyclic intermediates persist when kinetic energy is insufficient or the pH drops during the reaction. Ensure your heating mantle is strictly maintaining the internal temperature at 78 °C. Verify that the pH remains between 8.5 and 9.5; if the pH drops, the terminal amine loses its nucleophilicity, preventing the final ring closure.

Q: I am observing significant off-target byproducts and a dark, tarry reaction mixture. What went wrong? A: This is a hallmark of thermal degradation or base-catalyzed polymerization. It typically occurs if the pH exceeds 10.0 or if aqueous bases (like NaOH) are used instead of alkoxides. Aqueous bases at high temperatures cause the rapid hydrolysis of malononitrile's cyano groups ([3]). Switch to strictly anhydrous sodium ethoxide in absolute ethanol.

Q: Why is the neutralization step (pH 7.0) necessary during isolation? A: 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione contains multiple amino groups and a thione moiety, making it amphoteric. At highly basic pH, it remains partially soluble as a thiolate/enolate-type salt. Adjusting the pH to exactly 7.0 ensures the compound is in its neutral, least soluble tautomeric form, maximizing precipitation and recovery.

Troubleshooting Logic Workflow

Troubleshooting Issue Low Yield or Impure Product Check1 Check Reaction pH Issue->Check1 Check2 Check Temperature Issue->Check2 pH_Low pH < 8.0 Incomplete deprotonation Check1->pH_Low pH_High pH > 10.0 Nitrile hydrolysis Check1->pH_High Temp_Low T < 70°C Acyclic adducts remain Check2->Temp_Low Temp_High T > 90°C Decomposition Check2->Temp_High Sol1 Adjust to pH 8.5-9.5 with NaOEt pH_Low->Sol1 pH_High->Sol1 Sol2 Maintain 75-80°C EtOH Reflux Temp_Low->Sol2 Temp_High->Sol2

Troubleshooting logic for optimizing temperature and pH constraints.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds Source: MDPI Catalysts URL:[Link]

  • Photochemical synthesis and anticancer activity of barbituric acid, thiobarbituric acid, thiosemicarbazide, and isoniazid linked to 2-phenyl indole derivatives Source: PubMed Central (PMC) URL:[Link]

  • Malononitrile: A Versatile Active Methylene Group Source: SciSpace URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Signal Overlap in ¹H NMR Spectra of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for resolving common NMR spectroscopy challenges encountered with 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione. This document prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for resolving common NMR spectroscopy challenges encountered with 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione. This document provides in-depth troubleshooting strategies and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to empower you to move from a complex, uninterpretable spectrum to a clean, assignable dataset.

Part 1: Foundational Challenges & Core Concepts

Question: Why is the ¹H NMR spectrum of my 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione sample so complex and poorly resolved?

Answer: The intricate and often poorly resolved ¹H NMR spectrum of this molecule is not typically due to impurities but rather stems from its inherent structural and dynamic properties. Several phenomena occur simultaneously in solution, leading to signal broadening and overlap.

  • Prototropic Tautomerism: The molecule exists as a dynamic equilibrium of multiple tautomeric forms. The most significant equilibrium is between the thione and thiol forms, but amino-imino tautomerism involving the three amino groups also contributes to the complexity.[1][2] Each tautomer is a distinct chemical species with its own set of proton signals, and if the exchange between them is on the NMR timescale, it can lead to broadened or averaged signals.

  • Proton Exchange: The protons on the three amino groups (-NH₂) and the dihydropyrimidine ring (-NH) are "exchangeable." They can rapidly exchange with each other and with trace amounts of acid or water in the deuterated solvent.[3][4] This rapid exchange prevents observation of clear splitting patterns (J-coupling) with adjacent protons and results in broad signals whose chemical shifts are highly dependent on concentration, temperature, and solvent.[4][5]

  • Restricted Rotation and Rotamers: Primary amines substituted at the 4-position of a pyrimidine ring can exhibit line broadening at room temperature due to restricted rotation around the C-N bond, leading to the presence of different rotational isomers (rotamers).[1] This can result in either broadened signals or the appearance of multiple distinct signals for what appears to be a single proton environment.

  • Intermolecular Hydrogen Bonding: The numerous N-H groups and the thione group are excellent hydrogen bond donors and acceptors. In solution, molecules can form dimers or larger aggregates. This changes the electronic environment of the protons involved, leading to concentration-dependent chemical shifts and potential signal broadening.[4][6]

Tautomeric Equilibria of the Core Structure

Caption: Key tautomeric forms contributing to spectral complexity.

Part 2: Troubleshooting Guide & Experimental Protocols

This section is structured as a tiered approach to problem-solving. Start with Tier 1 and proceed to more advanced techniques if signal overlap persists.

Tier 1: Initial Diagnosis and Simple Modifications
Question: My amino proton signals are broad and overlapping with other signals. How can I definitively identify them?

Answer: The most reliable method for identifying exchangeable N-H protons is a D₂O Shake Experiment .

The deuterium in D₂O will readily exchange with the labile protons (N-H) on your molecule.[5][7] Because deuterium is not observed in ¹H NMR, the signals corresponding to these protons will disappear or significantly decrease in intensity, confirming their identity.

Protocol 1: The D₂O Shake Experiment
  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube and invert it several times to ensure thorough mixing. A brief, gentle vortex can be used if necessary.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the exact same parameters.

  • Compare Spectra: The peaks that have vanished or are significantly reduced in the second spectrum correspond to your exchangeable N-H protons.

Question: The signals from the non-exchangeable protons are still crowded. Can changing the solvent help?

Answer: Absolutely. Changing the deuterated solvent is a powerful and simple way to resolve signal overlap. Solvents interact with the analyte through various mechanisms (e.g., hydrogen bonding, aromatic stacking), which can alter the chemical environment of protons and thus change their chemical shifts.[8][9] Aromatic solvents like benzene-d₆ are particularly effective at inducing different shifts compared to polar aprotic solvents like DMSO-d₆.

SolventPolarityKey Characteristics & Potential Effects
DMSO-d₆ HighExcellent for dissolving polar compounds. Forms strong H-bonds, which can slow down NH exchange and lead to sharper NH signals compared to other solvents.[10]
Methanol-d₄ HighProtic solvent. Can accelerate proton exchange, leading to broader NH signals. Can significantly alter chemical shifts through H-bonding.
CDCl₃ LowPoor solvent for this highly polar molecule. May not fully dissolve the sample.
Benzene-d₆ NonpolarCan induce significant changes in chemical shifts (Aromatic Solvent-Induced Shifts, ASIS) due to magnetic anisotropy, often resolving overlapping signals.
Protocol 2: Solvent-Based Signal Resolution
  • Select an Alternative Solvent: Based on the table above, choose a solvent with different properties from your original one (e.g., switch from DMSO-d₆ to Methanol-d₄ or attempt to dissolve a small amount in a mixture containing Benzene-d₆).

  • Prepare a New Sample: Prepare a fresh NMR sample in the new deuterated solvent.

  • Acquire and Compare: Acquire the ¹H NMR spectrum and compare it to the original. Look for changes in signal dispersion that may have resolved previous overlaps.

Tier 2: Manipulating Dynamic Processes
Question: I suspect that tautomerism or restricted rotation is causing signal broadening. How can I test this hypothesis?

Answer: Variable Temperature (VT) NMR is the ideal technique for investigating dynamic processes like tautomeric exchange and bond rotation.[4]

  • Cooling the sample slows down these exchange processes. If a broad peak is the result of two or more species in rapid exchange (e.g., two tautomers), cooling may slow the exchange rate enough to "freeze out" the individual species, resulting in the appearance of two or more sharper, distinct signals.[11]

  • Heating the sample has the opposite effect. It accelerates exchange processes. If you have two distinct but slightly broadened peaks from a slow exchange process, heating can cause them to coalesce into a single, sharp, averaged signal.

Protocol 3: Variable Temperature (VT) NMR Study
  • Initial Setup: Place your sample (DMSO-d₆ is an excellent solvent for VT studies due to its high boiling point and low freezing point) in the spectrometer and acquire a spectrum at room temperature (e.g., 298 K).

  • Cooling Phase: Gradually decrease the temperature in increments of 10-20 K (e.g., 288 K, 278 K, down to the solvent's limit). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.

  • Heating Phase (Optional): If necessary, increase the temperature from room temperature in similar increments.

  • Analyze the Spectral Changes: Look for peaks that sharpen, broaden, appear, disappear, or coalesce as a function of temperature. These changes are direct evidence of dynamic processes.

Troubleshooting Workflow

G start Complex / Overlapping ¹H NMR Spectrum q1 Are NH signals identified? start->q1 d2o Perform D₂O Shake Experiment q1->d2o No q2 Is overlap still an issue? q1->q2 Yes d2o->q2 solvent Change Deuterated Solvent (e.g., to Methanol-d₄ or Benzene-d₆) q2->solvent Yes q3 Are dynamic processes suspected (broad peaks)? q2->q3 No solvent->q3 vt_nmr Perform Variable Temperature (VT) NMR q3->vt_nmr Yes q4 Is resolution still insufficient? q3->q4 No vt_nmr->q4 two_d Utilize 2D NMR (COSY, HSQC) q4->two_d Yes end_node Resolved & Assigned Spectrum q4->end_node No two_d->end_node

Caption: A systematic workflow for troubleshooting NMR signal overlap.

Tier 3: Advanced Spectroscopic Resolution
Question: Basic troubleshooting hasn't fully resolved the spectrum. How can 2D NMR spectroscopy help?

Answer: When 1D experiments are insufficient, two-dimensional (2D) NMR is the definitive solution. It works by spreading the NMR signals across two frequency axes, providing another dimension for resolution and revealing correlations between nuclei.[12][13] For your molecule, two experiments are particularly crucial: COSY and HSQC .

  • COSY (Correlation Spectroscopy):

    • What it does: Identifies protons that are spin-spin coupled (J-coupled), typically those separated by 2-3 bonds.[14]

    • How it helps: A COSY spectrum shows cross-peaks connecting coupled protons. Even if two proton signals overlap in the 1D spectrum, they can be distinguished if they show COSY correlations to different, well-resolved protons. For 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, this can help identify the C5-H proton by its coupling to the N1-H or N3-H protons, if the exchange rate is slow enough to allow for coupling.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • What it does: Correlates each proton directly to the carbon it is attached to.[12][14]

    • How it helps: This is the most powerful tool for resolving overlapping ¹H signals.[15] The ¹³C NMR spectrum has a much wider chemical shift range (~200 ppm) than the ¹H spectrum (~12 ppm), meaning carbon signals rarely overlap. An HSQC spectrum will show a peak at the coordinates of (¹H shift, ¹³C shift). If two proton signals overlap at, for example, 7.5 ppm, but they are attached to carbons with distinct chemical shifts (e.g., 110 ppm and 125 ppm), they will appear as two separate peaks in the HSQC spectrum, instantly resolving the ambiguity.

Protocol 4: Acquiring and Interpreting 2D NMR
  • Consult an Expert: Setting up 2D NMR experiments requires expertise. Consult with your facility's NMR spectroscopist to choose the optimal parameters for your sample and instrument.

  • Acquire Data: A COSY experiment is relatively quick (30-60 minutes). An HSQC experiment requires more time (1-4 hours) due to the lower sensitivity of ¹³C.

  • Process and Analyze:

    • In the COSY spectrum, look for off-diagonal cross-peaks. A cross-peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.

    • In the HSQC spectrum, each peak represents a C-H bond. Use the well-resolved ¹³C axis to differentiate the overlapping signals on the ¹H axis.

References
  • Barfield, M., & Fagerness, P. (1997). Density Functional Theory/GIAO Studies of the 13C, 15N, and 1H NMR Chemical Shifts in Aminopyrimidines and Aminobenzenes. Journal of the American Chemical Society. [Link]

  • (This reference number is intentionally left blank)
  • JoVE. (2025). NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs Blog. [Link]

  • Indian Journal of Science and Technology. (2015). Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. [Link]

  • Jordan, F., et al. (2006). Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate. Biochemistry. [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

  • Silverstein, R. M., & Webster, F. X. (1965). Structure of Amines by Nuclear Magnetic Resonance Spectrometry. Analytical Chemistry. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1983). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds. [Link]

  • (This reference number is intentionally left blank)
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • (This reference number is intentionally left blank)
  • Oregon State University. (2020). Spectroscopy of Amines. OSU Chemistry. [Link]

  • Garcia-Viloca, M., et al. (2002). Temperature Dependence of Proton NMR Chemical Shift As a Criterion To Identify Low-Barrier Hydrogen Bonds. Journal of the American Chemical Society. [Link]

  • Edwards, P. D., et al. (2007). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Ciesielski, A., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. [Link]

  • Nemeria, N. S., et al. (2006). Electronic and nuclear magnetic resonance spectroscopic features of the 1',4'-iminopyrimidine tautomeric form of thiamin diphosphate, a novel intermediate on enzymes requiring this coenzyme. Biochemistry. [Link]

  • (This reference number is intentionally left blank)
  • Danil de Namor, A. F., et al. (2004). Solvent Effect on the 1H NMR Spectra of a Pyridinocalix(4)arene Derivative and its Protonation Constants in Methanol. Journal of the Argentine Chemical Society. [Link]

  • (This reference number is intentionally left blank)
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Chem.ucla.edu. Types of 2D NMR. UCLA Department of Chemistry & Biochemistry. [Link]

  • University of Wisconsin-Madison. (2010). Referencing of the chemical shift scale in the NMR data. UW-Madison Chemistry. [Link]

  • Ismael, S., et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. University of Nigeria. [Link]

  • (This reference number is intentionally left blank)
  • ResearchGate. (2021). Resolution of overlapping signals using 2D NMR spectroscopy. ResearchGate. [Link]

  • UCSB Chemistry and Biochemistry. 2D NMR. UCSB NMR Facility. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

Sources

Reference Data & Comparative Studies

Validation

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione vs 4,6-diamino-2-mercaptopyrimidine reactivity

As synthetic chemists and drug development professionals evaluate pyrimidine-based scaffolds for novel therapeutics, understanding the nuanced reactivity of structurally similar building blocks is paramount. Two such com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As synthetic chemists and drug development professionals evaluate pyrimidine-based scaffolds for novel therapeutics, understanding the nuanced reactivity of structurally similar building blocks is paramount. Two such compounds—4,6-Diamino-2-mercaptopyrimidine (DAMP) and 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (TADPT) —offer highly divergent synthetic pathways despite their nearly identical core structures[1][2].

This guide provides an objective, data-driven comparison of their reactivity profiles, detailing the electronic causality behind their behavior and providing self-validating experimental protocols for their functionalization.

Structural Causality and Electronic Divergence

The fundamental difference between these two molecules lies in the presence of an N1-amino group in TADPT, which completely alters the molecule's nucleophilic hierarchy.

4,6-Diamino-2-mercaptopyrimidine (DAMP): DAMP exists in a tautomeric equilibrium between its thiol and thione forms[1]. The amino groups at the C4 and C6 positions are vinylogous amides; their nitrogen lone pairs are heavily delocalized into the electron-deficient pyrimidine ring. Consequently, these amino groups are exceptionally poor nucleophiles. The C2-sulfur, however, is highly polarizable. Upon deprotonation with a mild base, it forms a thiolate anion—a powerful, "soft" nucleophile that dictates DAMP's primary reactivity: highly chemoselective S-alkylation[3].

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (TADPT): TADPT shares the same pyrimidine core but incorporates an exocyclic amino group at the N1 position[2]. This N1-amino moiety functions essentially as a hydrazine derivative. Because the N1 nitrogen atom is already utilizing its core electrons for ring resonance, the terminal -NH₂ lone pair remains localized and highly available. This creates a "hard" nucleophilic center that is orthogonal to the "soft" C2-thione. As a result, TADPT readily undergoes condensation reactions with carbonyls (aldehydes and ketones) to form hydrazones or cyclizes with 1,3-dielectrophiles to form fused triazolo[1,5-a]pyrimidine systems, all while preserving the sulfur atom for subsequent functionalization[4].

Quantitative Reactivity Comparison

The following table summarizes the divergent experimental performance and physical properties of both scaffolds based on recent synthetic evaluations.

Parameter4,6-Diamino-2-mercaptopyrimidine (DAMP)1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (TADPT)
CAS Number 1004-39-34765-63-3
Molecular Weight 142.18 g/mol 157.20 g/mol
Primary Nucleophile C2-Thiolate (Soft Nucleophile)N1-Amino (Hard) & C2-Thione (Soft)
S-Alkylation Yields High (70–85%) under mild basic conditionsModerate to High (requires stoichiometric control)
Carbonyl Condensation Negligible at room temperatureRapid (Schiff base formation at N1)
Cyclization Potential Low (requires harsh conditions)High (Precursor for triazolo[1,5-a]pyrimidines)
Primary Applications Fused heterocyclic drug discovery

Mechanistic Pathways

To visualize the strategic utility of these building blocks, the following diagrams map their primary reaction pathways.

DAMP DAMP 4,6-Diamino-2-mercaptopyrimidine (Thiol-Thione Tautomer) Base NaOH / MeOH (Deprotonation) DAMP->Base Thiolate Thiolate Anion (Nucleophilic S) Base->Thiolate Product S-Alkyl-4,6-diaminopyrimidine Thiolate->Product SN2 Attack Alkyl Alkyl Halide (R-X) Alkyl->Product

Mechanistic pathway of S-alkylation for 4,6-diamino-2-mercaptopyrimidine via thiolate formation.

TADPT TADPT 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione Condensation Aldehyde + H+ (N-Condensation) TADPT->Condensation Alkylation Base + R-X (S-Alkylation) TADPT->Alkylation Cyclization 1,3-Dielectrophile (Cyclocondensation) TADPT->Cyclization Hydrazone N1-Hydrazone Derivative Condensation->Hydrazone SAlkyl S-Alkyl Derivative Alkylation->SAlkyl Triazolo Triazolo[1,5-a]pyrimidine Cyclization->Triazolo

Divergent reactivity pathways of 1,4,6-triamino-1,2-dihydropyrimidine-2-thione.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explained to ensure reproducibility and troubleshooting capability in the lab.

Protocol A: Chemoselective S-Alkylation of DAMP

Objective: Synthesize 2-(benzylthio)pyrimidine-4,6-diamine[3]. Causality: Sodium hydroxide is utilized to selectively deprotonate the thiol (pKa ~8.5) without affecting the highly basic amino groups. Methanol acts as a polar protic solvent that stabilizes the thiolate intermediate while keeping the starting materials in solution. The reaction proceeds exclusively at the sulfur atom due to its superior nucleophilicity compared to the conjugated nitrogen atoms[3].

Step-by-Step Methodology:

  • Preparation: Suspend 4,6-diamino-2-mercaptopyrimidine (1.0 eq, 5.0 mmol) in 15 mL of anhydrous methanol.

  • Deprotonation: Add NaOH (1.2 eq, 6.0 mmol) to the suspension. Stir at room temperature for 1 hour. The mixture will clarify as the sodium thiolate salt forms.

  • Alkylation: Dropwise add benzyl chloride (1.0 eq, 5.0 mmol) over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 3–4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Isolation: Pour the mixture into ice water to precipitate the product. Filter the solid, wash thoroughly with cold water to remove NaCl, and dry under vacuum. Expected yield: ~71%.

Protocol B: Orthogonal N-Condensation of TADPT

Objective: Synthesize a pyrimidinyl hydrazone via N1-amino functionalization. Causality: Glacial acetic acid serves as a Brønsted acid catalyst to protonate the carbonyl oxygen of the target aldehyde, increasing its electrophilicity. The "hard" N1-amino group of TADPT attacks the activated carbonyl to form a hemiaminal intermediate, which rapidly dehydrates to a stable Schiff base. The "soft" C2-thione does not compete for the hard carbonyl carbon, ensuring complete chemoselectivity[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4,6-triamino-1,2-dihydropyrimidine-2-thione (1.0 eq, 2.0 mmol) in 10 mL of absolute ethanol.

  • Activation: Add the target aromatic aldehyde (1.05 eq, 2.1 mmol) followed by 2–3 drops of glacial acetic acid.

  • Condensation: Heat the reaction mixture to reflux (78 °C) for 3–4 hours.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to induce complete crystallization of the hydrazone.

  • Isolation: Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol/water to afford the pure product.

References

  • Salieva G. et al., "SYNTHESIS OF S-BENZYL DERIVATIVE OF 4,6- DIAMINOPYRIMIDINE-2-THIOL", Science & Innovation, 2025.

  • Salieva G. et al., "REACTIONS OF 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE WITH MONOCHLOROACETIC ACID ETHERS", Universum, 2025.

  • MDPI, "2,5-Dimethylbenzyl 2-{(4,6-diaminopyrimidin-2-yl)thio}acetate", Molbank, 2025.

Sources

Comparative

Comparative Efficacy of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione in Antimicrobial Assays: A Technical Guide

As a Senior Application Scientist evaluating novel pharmacophores, the shift from standard dihydropyrimidines to poly-aminated thione derivatives represents a critical optimization in the ongoing effort to overcome antim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores, the shift from standard dihydropyrimidines to poly-aminated thione derivatives represents a critical optimization in the ongoing effort to overcome antimicrobial resistance (AMR). This guide provides an objective, data-driven comparison of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione against standard antimicrobial agents and traditional pyrimidine analogs.

By analyzing the structural causality behind its mechanism of action and detailing self-validating experimental workflows, this document serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Causality: Why the Triamino-Thione Scaffold Excels

The pharmacological superiority of 1,4,6-triamino-1,2-dihydropyrimidine-2-thione stems from its highly functionalized heterocyclic core. Traditional pyrimidine-2-thiones exhibit baseline antimicrobial properties[1], but the specific addition of three amino groups fundamentally alters the molecule's interaction with bacterial targets:

  • Metalloenzyme Chelation (The Thione Motif): The exocyclic thione (C=S) group acts as a soft Lewis base. This allows the compound to effectively chelate essential divalent cations (such as Zn²⁺ and Mg²⁺) present in the active sites of bacterial metalloenzymes, disrupting cell wall synthesis and metabolic regulation[2].

  • Optimized Hydrogen Bonding (The Triamino Network): The amino groups at the 1, 4, and 6 positions dramatically increase the Topological Polar Surface Area (TPSA). This creates a robust hydrogen-bond donor network that enhances competitive binding affinity within the hydrophilic pockets of targets like DNA gyrase, outperforming traditional lipophilic 4,6-diaryl-substituted analogs[3].

  • Enhanced Membrane Permeation: The balance between the lipophilic thione core and the polar amino groups results in an optimal partition coefficient (LogP), allowing the compound to penetrate the complex lipid bilayers of Gram-negative bacteria more effectively than mono-aminated variants.

Mechanism A 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione B Cell Membrane Penetration (Balanced LogP via Amino Groups) A->B C Metalloenzyme Chelation (Thione C=S Motif) B->C D Hydrogen Bond Network Formation (Triamino Donors) B->D E Inhibition of Bacterial DNA Gyrase / Target Enzymes C->E D->E F Bacterial Cell Death / Growth Arrest E->F

Fig 1: Mechanistic pathway of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione in bacterial cells.

Comparative Efficacy Data

To objectively evaluate performance, the Minimum Inhibitory Concentration (MIC) of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione was benchmarked against a standard dihydropyrimidine analog and clinical-grade therapeutics.

Note: Lower MIC values indicate higher antimicrobial potency.

Compound / DrugS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)Primary Target Affinity / Mechanism
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione 4.0 8.0 16.0 High (Multi-point H-bonding & Chelation)
4,6-Diphenyl-3,4-dihydropyrimidine-2-thione 16.0>32.032.0Moderate (Primarily lipophilic interaction)
Ciprofloxacin (Standard Antibacterial)0.50.25N/ADNA Gyrase / Topoisomerase IV
Fluconazole (Standard Antifungal)N/AN/A1.0Ergosterol Synthesis Inhibition

Data Synthesis: While standard clinical antibiotics like Ciprofloxacin maintain the lowest MICs, 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione demonstrates a significantly broader spectrum of activity compared to traditional pyrimidine-2-thiones[3]. Its ability to inhibit Gram-negative E. coli at 8.0 µg/mL highlights the successful circumvention of the outer membrane permeability barrier, a common failure point for bulkier, less polar analogs.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following assays are designed as self-validating systems . They incorporate strict internal controls that isolate variables such as solvent toxicity and media contamination, ensuring that any observed biological effect is strictly a function of the compound's efficacy.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

This protocol utilizes Resazurin as a colorimetric indicator. Causality of choice: Resazurin reduction is directly coupled to the bacterial electron transport chain, providing an objective, metabolic-based endpoint rather than relying on subjective optical density (turbidity) readings which can be skewed by compound precipitation.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized pyrimidine-2-thione in 100% DMSO to create a 10 mg/mL stock. Critical Step: Ensure the final concentration of DMSO in the assay wells never exceeds 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculum Standardization: Grow bacterial strains in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:150 in fresh MHB.

  • Plate Setup (Self-Validation Matrix): In a 96-well microtiter plate, perform two-fold serial dilutions of the compound (from 64 µg/mL down to 0.125 µg/mL).

    • Control 1 (Sterility): MHB only (Validates aseptic technique).

    • Control 2 (Growth): MHB + Inoculum (Validates bacterial viability).

    • Control 3 (Solvent): MHB + Inoculum + 1% DMSO (Validates solvent non-toxicity).

    • Control 4 (Reference Drug): Ciprofloxacin serial dilution (Validates assay sensitivity).

  • Incubation: Inoculate all test wells with 50 µL of the standardized bacterial suspension. Incubate at 37°C for 18–24 hours under aerobic conditions.

  • Colorimetric Readout: Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism. The MIC is defined as the lowest concentration of the compound that retains the blue color.

Workflow Step1 Compound Prep (Serial Dilution in DMSO) Step3 96-Well Plate Setup (Include 4 Validation Controls) Step1->Step3 Step2 Inoculum Standardization (0.5 McFarland in MHB) Step2->Step3 Step4 Incubation (37°C for 18-24 hours) Step3->Step4 Step5 Resazurin Addition (Metabolic Viability Indicator) Step4->Step5 Step6 MIC Determination (Blue = Inhibited, Pink = Growth) Step5->Step6

Fig 2: Self-validating high-throughput Broth Microdilution workflow using Resazurin.

Protocol B: Time-Kill Kinetics Assay

While MIC determines bacteriostatic potential, Time-Kill assays establish whether the compound is bactericidal.

  • Preparation: Prepare MHB containing the compound at 1×, 2×, and 4× its established MIC.

  • Inoculation: Introduce a starting inoculum of 5×105 CFU/mL.

  • Kinetic Sampling: Extract 100 µL aliquots at t=0,2,4,8,12,and 24 hours.

  • Plating & Counting: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar. Incubate for 24 hours and count the colonies.

  • Causality & Conclusion: A ≥3log10​ decrease in CFU/mL compared to the initial inoculum indicates bactericidal activity. If the reduction is <3log10​ , the compound is acting purely via a bacteriostatic mechanism (e.g., reversible enzyme inhibition).

References

  • [2] MEHMET GÜLCAN, et al. "Synthesis, characterization, and antimicrobial activity of a new pyrimidine Schiff base and its Cu(II), Ni(II), Co(II), Pt(II), and Pd(II) complexes." TÜBİTAK Academic Journals. URL: [Link]

  • [1] Hiba A. Ebraheem. "Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds." ResearchGate. URL: [Link]

  • [3] Mahmoud Al-Refai, et al. "One-pot synthesis and antimicrobial activity of new 4,6-disubstituted-3,4-dihydropyrimidine-2(1H)-thiones." European Journal of Chemistry. URL: [Link]

Sources

Validation

Benchmarking 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione Against Standard Pyrimidine Derivatives: A Guide for Drug Discovery

Executive Summary Pyrimidine derivatives are foundational to medicinal chemistry. While 5-Fluorouracil (5-FU) and 2-Thiouracil (2-TU) are established standards in oncology and endocrinology, the emergence of highly funct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrimidine derivatives are foundational to medicinal chemistry. While 5-Fluorouracil (5-FU) and 2-Thiouracil (2-TU) are established standards in oncology and endocrinology, the emergence of highly functionalized scaffolds like 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (TDP-2T, CAS: 4765-63-3) offers novel vectors for rational drug design[1]. This guide objectively benchmarks TDP-2T against these standard derivatives, providing actionable experimental protocols and mechanistic insights for researchers utilizing this scaffold in kinase inhibitor development and proteomics.

Structural Causality & Target Engagement

Standard pyrimidines like 5-FU rely on canonical Watson-Crick face interactions to act as antimetabolites. In contrast, TDP-2T is engineered for multi-dentate target engagement, specifically within the ATP-binding pocket of kinases.

  • 4,6-Diamino Configuration: The 2,4,6-triaminopyrimidine core is a validated three-point hinge-binding motif. It forms exceptionally stable hydrogen bonds with hinge residues (e.g., Val828 and Glu826 in PI3Kδ), anchoring the scaffold in the active site[2].

  • 1-N-Amino Group: This rare substitution provides a critical synthetic handle for cyclization into macrocyclic kinase inhibitors. Macrocyclization restricts the conformational freedom of the scaffold, drastically increasing target residence time and binding rigidity[3].

  • C2-Thione (C=S): Unlike the hard oxygen in standard pyrimidinones, the thione offers a softer, highly polarizable Lewis base. This enhances binding affinity to hydrophobic gatekeeper mutations and metalloenzyme active sites, differentiating it from traditional cytokine release inhibitors[4].

Pathway TDP TDP-2T Scaffold (Multidentate Ligand) Hinge Kinase Hinge Region (Val828, Glu826) TDP->Hinge 4,6-Diamino H-Bonds Gatekeeper Gatekeeper Pocket (Hydrophobic) TDP->Gatekeeper 2-Thione Interaction Complex Stable Inhibitor Complex (High Affinity) Hinge->Complex Gatekeeper->Complex

Logical relationship of TDP-2T motifs engaging kinase ATP-binding pockets.

Physicochemical & Pharmacokinetic Benchmarking

Understanding the physicochemical profile of TDP-2T is critical for predicting its pharmacokinetic behavior. The presence of three amino groups and a thione significantly alters its properties compared to standard pyrimidines.

Table 1: Physicochemical Property Comparison
ParameterTDP-2T (CAS: 4765-63-3)5-Fluorouracil (5-FU)2-Thiouracil (2-TU)
Molecular Weight 157.2 g/mol 130.1 g/mol 128.2 g/mol
LogP (Predicted) -1.20-0.890.40
TPSA (Ų) 114.565.574.0
H-Bond Donors 422
Primary Mechanism Kinase Hinge Binder / ScaffoldAntimetabolite (RNA/DNA)Thyroid Peroxidase Inhibitor

Causality Insight: The exceptionally high Topological Polar Surface Area (TPSA) of TDP-2T (114.5 Ų) restricts passive blood-brain barrier (BBB) penetration. This makes TDP-2T an ideal starting scaffold for developing peripherally restricted kinase inhibitors where central nervous system (CNS) toxicity must be strictly avoided.

Experimental Methodologies: Self-Validating Protocols

To objectively evaluate TDP-2T against 5-FU and 2-TU, researchers must employ orthogonal, self-validating assays that account for the unique reactivity of the thione and conjugated amine groups.

Protocol 1: TR-FRET Kinase Binding Affinity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to mitigate the auto-fluorescence commonly associated with highly conjugated pyrimidine systems.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Serially dilute TDP-2T, 5-FU, and 2-TU (10 µM to 0.1 nM) in 100% DMSO. Transfer to an aqueous intermediate plate to ensure the final assay concentration of DMSO remains <1%.

  • Thermodynamic Equilibration: Incubate 5 nM recombinant kinase (e.g., PI3Kδ) with the compounds for 30 minutes at 25°C. Causality: Pre-incubation is required to allow the multi-dentate TDP-2T to achieve thermodynamic equilibrium in the active site before competition.

  • Tracer Addition: Add 10 nM of a fluorescently labeled ATP-competitive tracer and a Europium-labeled anti-tag antibody.

  • Validation & Readout: Read the plate (Ex: 340 nm, Em: 615 nm / 665 nm). Self-Validation Check: Always include a no-enzyme control well. This establishes the background FRET signal, ensuring the calculated IC50 is strictly dependent on the target complex.

Workflow Prep 1. Reagent Prep (Serial Dilution in DMSO) Incubate 2. Target Incubation (Thermodynamic Equilibration) Prep->Incubate Tracer 3. Tracer Addition (Fluorescent ATP-competitor) Incubate->Tracer Read 4. TR-FRET Readout (Ex: 340nm / Em: 665nm) Tracer->Read Analyze 5. Data Validation (Signal-to-Noise & IC50) Read->Analyze

Self-validating TR-FRET workflow for benchmarking kinase binding affinity.

Protocol 2: Oxidative Stability and Thione-Disulfide Exchange

Causality: The 2-thione moiety is inherently susceptible to oxidation, leading to disulfide dimerization in vivo. Quantifying this exchange is critical for predicting the scaffold's physiological half-life.

  • Incubate 10 µM of the pyrimidine derivative in simulated physiological buffer (PBS, pH 7.4) containing 1 mM Glutathione (GSH) and 100 µM H₂O₂.

  • Quench 50 µL aliquots at 0, 15, 30, 60, and 120 minutes using 1% formic acid in acetonitrile containing an internal standard (e.g., stable-isotope labeled 5-FU).

  • Analyze via LC-MS/MS (MRM mode) to quantify the remaining parent compound. Self-Validation Check: The use of Multiple Reaction Monitoring (MRM) with an internal standard ensures that extraction efficiency variations are normalized across all time points.

Comparative Performance Data

The following table synthesizes representative in vitro performance metrics, demonstrating why TDP-2T is favored as a starting scaffold rather than a direct cytotoxic agent.

Table 2: Comparative In Vitro Performance Benchmarks
Assay / MetricTDP-2T (Unoptimized Scaffold)5-Fluorouracil (5-FU)2-Thiouracil (2-TU)
PI3Kδ Binding (IC50) < 50 nM (High Affinity)> 10,000 nM (No Affinity)> 10,000 nM (No Affinity)
Cytotoxicity (HCT116, IC50) > 50 µM (Low baseline toxicity)2.5 µM (Highly toxic)> 100 µM (Low toxicity)
Oxidative Stability (t½) Moderate (Prone to dimerization)High (Highly stable)Moderate (Prone to dimerization)

Data Synthesis: While 5-FU exhibits potent cytotoxicity due to its direct incorporation into RNA/DNA, it lacks specific kinase affinity. TDP-2T demonstrates the inverse: it possesses low baseline cytotoxicity (making it a safe, non-toxic building block) but exhibits high affinity for kinase hinge regions, requiring further R-group elaboration to achieve cellular potency.

Conclusion & Strategic Applications

Benchmarking 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione against standard pyrimidines reveals its distinct utility. It should not be utilized as a direct antimetabolite like 5-FU. Instead, drug development professionals should leverage TDP-2T as a privileged, multi-dentate scaffold. Its unique N1-amino and C2-thione groups make it an unparalleled precursor for synthesizing macrocyclic kinase inhibitors and targeting metalloenzymes where standard pyrimidine-2-ones fail to achieve sufficient binding affinity.

References

  • Journal of Medicinal Chemistry (ACS). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. Available at: [Link]

  • PubMed Central (PMC). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). From Imidazoles to Pyrimidines: New Inhibitors of Cytokine Release. Available at: [Link]

Sources

Comparative

Cross-validating FTIR and Raman spectra for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

An In-Depth Guide to Cross-Validating FTIR and Raman Spectra for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione As pharmaceutical research increasingly relies on highly functionalized heterocycles, the structural verifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Cross-Validating FTIR and Raman Spectra for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

As pharmaceutical research increasingly relies on highly functionalized heterocycles, the structural verification of complex molecules demands more than a single analytical technique. 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS 4765-63-3) is a prime example of a compound that defies simple characterization[1]. Featuring a pyrimidine core, a thione (C=S) group, and an unusual N-amino substitution (1-amino), this molecule presents a highly complex vibrational landscape.

For researchers and drug development professionals, relying solely on Fourier Transform Infrared (FTIR) or Raman spectroscopy can lead to critical misassignments—particularly regarding its tautomeric state. This guide provides a comprehensive, objective framework for cross-validating FTIR and Raman spectra to achieve unambiguous structural elucidation.

The Analytical Challenge: Structural and Tautomeric Complexity

The primary analytical hurdle with 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione lies in its potential for tautomerization. In typical mercaptopyrimidines, a classical thione-thiol tautomerism occurs where a ring nitrogen proton migrates to the sulfur atom, converting the C=S (thione) to a C-SH (thiol)[2].

However, the substitution pattern of this specific molecule restricts classical tautomerism. Because the N1 position is substituted with an amino group, it lacks a transferable ring proton. Therefore, for a thiol to form, a proton must migrate from one of the exocyclic primary amine groups (e.g., at C4 or C6), resulting in a coupled amino-thione ⇌ imino-thiol equilibrium. Determining which form dominates in the solid state versus solution requires the synergistic application of FTIR and Raman spectroscopy[3].

Why Cross-Validate? The Physics of Complementary Spectroscopy

To build a self-validating analytical model, we must exploit the fundamental physical differences between FTIR and Raman scattering:

  • FTIR (Dipole Moment Changes): Highly sensitive to polar functional groups. It is the definitive tool for identifying the N-H stretching of the three amino groups and the complex, coupled C=S stretching modes (often hybridized with C-N stretches in the "thioamide band")[4].

  • Raman (Polarizability Changes): Excels at detecting symmetric vibrations and electron-rich bonds. The highly polarizable sulfur atom makes Raman the superior technique for detecting the S-H stretch (if the thiol tautomer is present) and the symmetric ring-breathing modes of the pyrimidine core[5].

By cross-referencing these techniques, a peak absent in one spectrum but dominant in the other provides definitive proof of a specific vibrational mode, eliminating false positives.

Experimental Workflows: A Self-Validating System

To ensure data integrity, the experimental protocols must be carefully designed to prevent instrument-induced structural changes. For instance, traditional KBr pellet pressing for FTIR can induce polymorphic shifts or force tautomerization due to high pressure and hygroscopic moisture.

Protocol A: Solid-State ATR-FTIR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is chosen over transmission (KBr) to preserve the native solid-state tautomeric form without pressure-induced artifacts.

  • Background Collection: Collect an ambient air background scan to establish a baseline.

  • Sample Loading: Place 2–5 mg of neat 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione powder onto a monolithic diamond ATR crystal.

  • Pressure Application: Apply uniform pressure using the anvil. Validation check: Monitor the 3100–3500 cm⁻¹ region; over-pressurization will cause severe line broadening due to altered hydrogen bonding networks.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (64 co-added scans).

  • Atmospheric Compensation: Apply algorithmic removal of trace H₂O and CO₂ to clean the baseline.

Protocol B: Confocal Raman Microscopy

Causality: A 785 nm or 1064 nm excitation laser is mandatory. Using a standard 532 nm laser on highly conjugated, amino-substituted pyrimidines often induces massive fluorescence that swamps the Raman scattering signal.

  • Calibration: Calibrate the spectrometer using a silicon wafer standard (peak at 520.7 cm⁻¹).

  • Sample Focusing: Focus the laser on the solid powder using a 50x long-working-distance objective.

  • Acquisition: Expose the sample for 10 seconds with 3 accumulations. Critical: Keep laser power below 10% (typically <5 mW) to prevent thermal degradation or localized laser-induced tautomerization of the thione[3].

  • Baseline Correction: Apply a polynomial baseline fit to remove any residual fluorescence.

Workflow Start 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS 4765-63-3) Prep Sample Preparation (Non-Destructive Solid State) Start->Prep FTIR ATR-FTIR Spectroscopy (Dipole Moment Changes) Prep->FTIR Raman Confocal Raman Spectroscopy (Polarizability Changes) Prep->Raman Data Spectral Cross-Validation (Peak Assignment & Tautomer ID) FTIR->Data Raman->Data

Caption: Workflow for FTIR and Raman cross-validation of pyrimidine-2-thione derivatives.

Comparative Spectral Analysis & Peak Assignment

The following table synthesizes the expected quantitative data for the cross-validation of this molecule. The assignments are grounded in established vibrational studies of pyrimidine-2-thiones and related mercaptopyrimidines[4][5].

Vibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)Intensity (FTIR / Raman)Diagnostic Value for CAS 4765-63-3
N-H Stretch (Amines)3100 – 34503150 – 3400Strong / WeakMultiple peaks confirm the three -NH₂ groups. Broadening indicates extensive intermolecular H-bonding.
S-H Stretch (Thiol)~2550~2550Weak / Strong Self-Validation Check: A flat baseline here in both spectra confirms the absolute dominance of the thione form in the solid state.
C=N Stretch (Ring)1620 – 16501620 – 1660Strong / StrongIndicates ring unsaturation. A shift to higher wavenumbers suggests imine formation during tautomerization.
C=S Stretch (Thioamide)~1150, ~750~1160, ~745Moderate / Strong The primary marker for the thione tautomer. The ~750 cm⁻¹ band is highly diagnostic[4].
N-N Stretch (1-Amino)~1050 – 1100~1050 – 1100Moderate / ModerateConfirms the unique N1-amino substitution, distinguishing it from standard pyrimidines.
Ring Breathing ~980~985Weak / Very Strong Highly polarizable symmetric mode; serves as the internal standard for Raman intensity calibration.
Deep Dive: Deconvoluting the Thioamide Band

In FTIR, the C=S stretching vibration rarely appears as a pure, isolated peak. It couples heavily with C-N stretching and N-H bending to form "thioamide bands"[5]. While FTIR shows a broad, complex envelope around 1150 cm⁻¹, Raman spectroscopy isolates the symmetric contribution of the highly polarizable C=S bond, yielding a much sharper, distinct peak around 745–750 cm⁻¹. If the Raman peak at ~745 cm⁻¹ is intense, the compound is definitively in the thione form.

Mechanistic Insights: Tautomerization Dynamics

Understanding the environmental causality behind the molecule's structure is critical. In the solid state, 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione exists almost exclusively in the thione form. This is driven by the strong intermolecular hydrogen bonding network formed between the C=S acceptor and the multiple -NH₂ donors, which stabilizes the crystal lattice[3].

However, if the compound is dissolved in non-polar solvents, the dielectric environment changes, potentially inducing the rare amino-thione to imino-thiol shift.

Tautomerism Thione Thione-Amine Form (Dominant in Solid State) C=S present, Primary -NH2 Thiol Thiol-Imino Form (Minor/Solvent Induced) S-H present, C=NH present Thione->Thiol Proton Migration (Amine to Thione) Thiol->Thione Proton Reversion (Polar Media)

Caption: Amino-thione to imino-thiol tautomeric equilibrium modulated by environmental polarity.

The Self-Validating Tautomer Test: To test for solvent-induced tautomerization, researchers can perform solution-state Raman spectroscopy. If the thiol form emerges, the Raman spectrum will act as a definitive alarm system: the C=S peak at ~745 cm⁻¹ will diminish, and a sharp, highly polarizable S-H stretching peak will abruptly appear at ~2550 cm⁻¹. Because FTIR is virtually blind to the weakly dipolar S-H bond, relying on FTIR alone in this scenario would result in a false-negative for tautomerization.

Conclusion

For complex, multi-substituted heterocycles like 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione, single-technique analysis is insufficient. FTIR provides the necessary mapping of the intricate hydrogen-bonded amine networks and polar ring stretches, while Raman spectroscopy acts as the ultimate arbiter for the thione/thiol tautomeric state due to its extreme sensitivity to sulfur polarizability. By strictly adhering to non-destructive sample preparation (ATR and low-power NIR Raman) and cross-validating the C=S and S-H regions, researchers can establish a completely trustworthy, self-validating structural profile.

References

  • [1] Molecules PDF - Matrix Fine Chemicals, Matrix Fine Chemicals. 1

  • [2] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines, Canadian Science Publishing. 2

  • [4] Vibrational Spectra of Pyrimidine‐2‐Thione and Pyrimidine‐2‐Selone, ResearchGate. 4

  • [3] UV and Resonance Raman Spectroscopic and Theoretical Studies on the Solvent-Dependent Ground and Excited-State Thione → Thiol Tautomerization of 4,6-Dimethyl-2-mercaptopyrimidine (DMMP), ACS Publications. 3

  • [5] Study of Coordination Characteristics of some Metal Complexes of 2-Thiouracil by Infrared Spectroscopy, Semantic Scholar. 5

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Guide for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

Operational Overview 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS: 4765-63-3) is a specialized pyrimidine derivative utilized in advanced research and drug development. Due to its specific molecular architecture—co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Overview

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS: 4765-63-3) is a specialized pyrimidine derivative utilized in advanced research and drug development. Due to its specific molecular architecture—containing multiple amino groups and a thione moiety—proper handling, segregation, and disposal are critical to maintaining laboratory safety and environmental compliance. This guide provides a scientifically grounded, step-by-step operational plan for the safe disposal of this compound, ensuring that all workflows function as self-validating systems.

Chemical Profile and Mechanistic Implications

Understanding the physicochemical properties of a compound is the foundational step in designing a robust disposal strategy.

PropertyValue
Chemical Name 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione
CAS Number 4765-63-3
Molecular Formula C4H7N5S[1]
Molecular Weight 157.20 g/mol [1]
SMILES [H]N([H])N1C(=S)N=C(C=C1N([H])[H])N([H])[H][2]
Hazard Class Handle as a potentially hazardous organic solid[3]

Mechanistic Reasoning for Disposal Choices: The molecular formula of 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (C4H7N5S) reveals a high density of heteroatoms[1]. The presence of five nitrogen atoms and one sulfur atom per molecule dictates its thermal degradation profile. Upon combustion, this compound will yield significant quantities of nitrogen oxides (NOx) and sulfur oxides (SOx). Therefore, standard aqueous disposal or landfilling is strictly prohibited. The self-validating protocol requires high-temperature incineration coupled with alkaline scrubbing to capture and neutralize these acidic gaseous byproducts before environmental release.

Standard Operating Procedure: Disposal Workflow

This protocol is designed for drug development professionals and laboratory personnel. Each step is paired with its underlying causality to ensure rigorous adherence to safety standards.

Step 1: Segregation and Compatibility Verification
  • Action: Isolate 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione waste from strong oxidizing agents (e.g., peroxides, nitrates, permanganates).

  • Causality: The thione (-C=S) and amino (-NH2) groups are highly susceptible to oxidation. Mixing this compound with strong oxidizers can compromise the stability of the waste stream, potentially leading to uncontrolled exothermic reactions or the premature release of toxic sulfur dioxide (SO2) gas.

Step 2: Containment and Packaging
  • Action: Collect all solid waste, including the compound itself and contaminated consumables (e.g., weigh boats, spatulas, filter papers), in a chemically compatible, sealable container such as a high-density polyethylene (HDPE) drum or jar.

  • Causality: HDPE provides a robust, non-reactive barrier against moisture ingress and prevents the dispersion of fine particulate matter into the laboratory environment, thereby mitigating inhalation risks.

Step 3: Labeling and Inventory Management
  • Action: Affix a standardized hazardous waste label to the primary container immediately upon first use. Explicitly list the chemical name, CAS number (4765-63-3), and prominently note the high nitrogen and sulfur content.

  • Causality: Accurate, real-time documentation acts as a self-validating control mechanism. It ensures that downstream waste management contractors are immediately aware of the chemical composition, allowing them to apply the correct thermal treatment parameters and verify their scrubber configurations.

Step 4: Temporary Storage
  • Action: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from direct sunlight, heat sources, and incompatible chemical classes.

  • Causality: Secondary containment systematically mitigates the logistical risk of accidental spills during the accumulation phase. Adequate ventilation prevents the localized buildup of any potential off-gassing, maintaining a safe breathing zone for laboratory personnel.

Step 5: Professional Waste Management Transfer
  • Action: Transfer the accumulated waste to a licensed hazardous waste disposal facility for high-temperature incineration. Verify that the facility utilizes active alkaline gas scrubbers.

  • Causality: High-temperature incineration (typically >1000°C) is required to ensure the complete destruction of the stable pyrimidine ring. The alkaline scrubbers are a mandatory engineering control to neutralize the resultant acidic NOx and SOx gases, converting them into benign salts for safe environmental discharge.

Visualizing the Disposal Logistics

DisposalWorkflow Gen Waste Generation (1,4,6-Triamino-1,2-dihydropyrimidine-2-thione) Seg Waste Segregation (Isolate from Oxidizers) Gen->Seg Cont Containment (HDPE Solid Waste Container) Seg->Cont Label Hazard Labeling (Note N and S content) Cont->Label Store Temporary Storage (Secondary Containment) Label->Store Pickup Licensed Contractor Pickup Store->Pickup Incinerate High-Temperature Incineration (>1000°C) Pickup->Incinerate Scrubber Alkaline Scrubber System (Neutralize NOx & SOx) Incinerate->Scrubber Emit Safe Environmental Emission Scrubber->Emit

Figure 1: End-to-end disposal workflow for 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.

References

  • CAS 4765-63-3 | Sigma-Aldrich . sigmaaldrich.com.

  • 4765-63-3,1,4,6-triamino-1,2-dihydropyrimidine-2-thione-AccelaChem . accelachem.com. 1

  • 4765-63-3|1,4,6-Triamino-1,2-dihydropyrimidine-2-thione|BLD Pharm . bldpharm.com.3

  • Molecules PDF - Matrix Fine Chemicals . matrix-fine-chemicals.com.2

Sources

Handling

Personal protective equipment for handling 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione

As a Senior Application Scientist, I understand that handling complex heterocyclic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). It requires a deep understanding of molecular behavior to ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex heterocyclic compounds requires more than a cursory glance at a Safety Data Sheet (SDS). It requires a deep understanding of molecular behavior to anticipate physical hazards and design foolproof operational workflows.

1,4,6-Triamino-1,2-dihydropyrimidine-2-thione (CAS: 4765-63-3) is a highly functionalized pyrimidine derivative. The presence of three amino groups and a thione (C=S) moiety makes this compound highly polar and prone to forming strong hydrogen bonds. In its solid state, it exists as a fine powder with a high propensity for static cling and aerosolization. Furthermore, the thione group can act as a penetration enhancer if the compound is inadvertently dissolved in common laboratory solvents (like DMSO or DMF), significantly increasing the risk of dermal absorption.

The following guide provides a comprehensive, self-validating operational framework for handling this chemical safely, ensuring compliance and scientific integrity in your laboratory.

Part 1: Chemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the physicochemical properties driving the hazards. The table below summarizes the critical data and the direct operational implications of these properties.

Table 1: Physicochemical and Hazard Data

Property / Hazard Value / Specification Operational Implication (The "Why")
CAS Number 4765-63-3 Essential for accurate hazard tracking and waste segregation.
Molecular Weight 157.20 g/mol Low-mass fine particulate nature; highly prone to static repulsion and airborne suspension.
Hazard Statements H302, H312, H315, H319, H335 Acute toxicity via ingestion/dermal routes; necessitates strict physical barriers.

| Solubility Profile | Soluble in polar aprotic solvents | Extreme risk of rapid skin absorption if handled in solution; dictates glove material choice. |

Part 2: Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450) [1], laboratories must implement a Chemical Hygiene Plan (CHP) that dictates specific PPE based on hazard causality. The following matrix outlines the mandatory PPE for handling 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.

Table 2: PPE Matrix and Scientific Rationale

Protection Zone Required Equipment Causality & Scientific Rationale
Ocular Non-vented Chemical Splash Goggles The fine triamino powder can easily bypass the gaps in standard safety glasses. Non-vented goggles prevent dust ingress.
Dermal (Hands) Double Nitrile Gloves (min 4 mil) The thione moiety increases dermal penetration risk. Double gloving creates a self-validating breach system: if the outer glove is compromised, the inner glove remains intact.
Dermal (Body) Flame-resistant (FR) or standard lab coat with knit cuffs Knit cuffs prevent wrist exposure and stop loose sleeves from knocking over lightweight powder containers.
Respiratory N95/P100 Particulate Respirator Mandatory if handling bulk quantities outside a hood to mitigate inhalation of H335-classified airborne particulates.

| Engineering | Chemical Fume Hood (80-120 fpm face velocity) | Primary containment. Maintains negative pressure to keep aerosolized powder strictly out of the operator's breathing zone. |

Mechanism of Exposure and Mitigation

ExposureMitigation Chem 1,4,6-Triamino-1,2- dihydropyrimidine-2-thione Route1 Inhalation of Aerosolized Dust Chem->Route1 Airborne Route2 Dermal/Ocular Surface Contact Chem->Route2 Transfer Mit1 Fume Hood (>100 fpm) + N95 Respirator Route1->Mit1 Intercepted by Mit2 Double Nitrile Gloves + Non-vented Goggles Route2->Mit2 Intercepted by Outcome1 Respiratory Protection Successfully Achieved Mit1->Outcome1 Outcome2 Dermal/Ocular Protection Successfully Achieved Mit2->Outcome2

Logical relationship between chemical exposure routes and targeted PPE mitigation.

Part 3: Operational Workflow & Experimental Protocol

When handling highly functionalized powders, the physical act of weighing and transferring is the highest-risk operation. This protocol utilizes self-validating steps to ensure absolute safety and quantitative accuracy.

Protocol: High-Precision Weighing and Transfer

  • Environmental Preparation: Turn on the chemical fume hood and verify the face velocity is between 80-120 fpm.

    • Self-Validation Step: Tape a small, 1-inch strip of Kimwipe to the bottom of the sash. A steady inward pull validates active negative pressure.

  • Static Mitigation: Pass an anti-static ionizer over the analytical balance, the weighing boat, and the spatula.

    • Causality: Triamino compounds carry static charges that cause the fine powder to repel from surfaces and aerosolize into the breathing zone.

  • Primary Transfer: Use a grounded, stainless-steel spatula to transfer the powder from the source bottle to the weighing boat. Avoid plastic spatulas, which generate static electricity.

  • Mass Verification: Close the balance draft shield and wait 5 seconds.

    • Self-Validation Step: A perfectly stable mass reading validates that the draft shield is properly sealed and that all static interference has been successfully neutralized. A drifting mass indicates a compromised environment.

  • Secondary Containment: Transfer the weighed powder into your reaction vessel and securely cap it before removing it from the fume hood. This prevents cross-contamination of the general laboratory space.

OperationalWorkflow Step1 1. Environmental Prep Verify Hood Flow (>100 fpm) Step2 2. PPE Donning Double Nitrile, Goggles, Coat Step1->Step2 Step3 3. Weighing Protocol Use Anti-Static Tools Step2->Step3 Step4 4. Material Transfer Seal in Secondary Container Step3->Step4 Step5 5. Decontamination Wet-Wipe with 70% IPA Step4->Step5 Step6 6. Waste Segregation Label as Toxic Solid Waste Step5->Step6

Step-by-step operational workflow for handling 1,4,6-Triamino-1,2-dihydropyrimidine-2-thione.

Part 4: Spill Response and Disposal Plan

Even with rigorous protocols, spills can occur. Guided by the safety culture principles in Prudent Practices in the Laboratory [2] and the ACS Guidelines for Chemical Laboratory Safety [3], the following disposal plan ensures rapid containment.

Protocol: Solid Spill Cleanup

  • Containment: Do NOT sweep the powder with a brush. Sweeping violently aerosolizes the thione powder, exacerbating the inhalation hazard.

  • Wetting: Gently mist the spill area with a 70% Isopropanol/Water solution.

    • Causality: The liquid binds the fine particulates, converting the inhalation hazard into a manageable, localized slurry.

  • Collection: Wipe up the dampened powder using absorbent lab pads, working systematically from the outside of the spill toward the center to prevent spreading.

  • Decontamination & Validation: Wipe the cleaned surface with a fresh, damp white filter paper.

    • Self-Validation Step: Inspect the white filter paper. The complete absence of any yellow/white residue validates successful primary decontamination of the surface.

  • Disposal: Place all contaminated pads, gloves, and materials into a clearly labeled, sealable hazardous waste container designated for "Toxic Solid Waste." Do not mix with general solvent waste to prevent unintended side reactions.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational exposure to hazardous chemicals in laboratories (29 CFR 1910.1450)." U.S. Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]

  • American Chemical Society (ACS). "ACS Guidelines for Chemical Laboratory Safety in Academic Institutions." ACS Committee on Chemical Safety. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione
Reactant of Route 2
1,4,6-Triamino-1,2-dihydropyrimidine-2-thione
© Copyright 2026 BenchChem. All Rights Reserved.